Cerium sulfate
Description
Structure
2D Structure
Properties
CAS No. |
13454-94-9 |
|---|---|
Molecular Formula |
CeH2O4S |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
cerium;sulfuric acid |
InChI |
InChI=1S/Ce.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI Key |
RWACICCRNCPMDT-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] |
Canonical SMILES |
OS(=O)(=O)O.[Ce] |
Other CAS No. |
24670-27-7 13454-94-9 |
Pictograms |
Irritant |
Related CAS |
24670-27-7 |
Synonyms |
Ce(SO4)2 cerium (IV) sulfate cerium sulfate cerium(IV) sulfate |
Origin of Product |
United States |
Fundamental Research Paradigms in Cerium Sulfate Chemistry
Evolution of Cerium Sulfate (B86663) Research Trajectories
The scientific journey of cerium sulfate began in the early 19th century, following the discovery of the element cerium itself in 1803. Initial research was centered on the fundamental chemistry of cerium, including its isolation from mineral ores. A significant milestone was the synthesis of cerium(IV) sulfate (Ce(SO₄)₂), typically achieved through the reaction of cerium(IV) oxide with concentrated sulfuric acid. wikipedia.org
Early 20th-century research established cerium(IV) sulfate's role as a powerful oxidizing agent in analytical chemistry. Its application in redox titrations, a method known as cerimetry, became a key area of study, offering a stable and effective alternative to other oxidizing titrants like potassium permanganate. mgesjournals.comgfschemicals.com During this period, a significant challenge was understanding the dual oxidation states of cerium (+3 and +4) and their behavior in solution. The anomalous solubility of cerium(III) sulfate—its solubility decreases as temperature increases—sparked considerable debate and research into lanthanide coordination chemistry.
Later, research trajectories expanded into organic synthesis, where cerium(IV) sulfate was employed as an oxidant for various functional groups. mgesjournals.com In the 1970s and 1980s, its applications broadened further into environmental remediation, including the destruction of organic pollutants and gas scrubbing. soton.ac.uk The development of cerium(IV) sulfate chemistry is intrinsically linked to its status as the most abundant rare earth element, which has driven methods for its separation and purification from ores.
The following table summarizes key milestones in the historical development of this compound research:
| Period | Key Research Focus | Significant Findings/Applications |
| Early 19th Century | Discovery and Isolation | Discovery of Cerium (1803); initial isolation from mineral ores. |
| Late 19th/Early 20th Century | Synthesis & Analytical Chemistry | Synthesis of Ce(SO₄)₂; established role in redox titrations (cerimetry). |
| Mid-20th Century | Physical & Coordination Chemistry | Investigation of anomalous solubility of Ce₂(SO₄)₃; studies on complex ion formation in sulfuric acid. acs.org |
| Late 20th Century | Organic Synthesis & Environmental Applications | Use as an oxidizing agent for organic compounds; application in pollutant degradation. mgesjournals.comsoton.ac.uk |
| 21st Century | Materials Science & Energy | Synthesis of ceria nanoparticles; investigation for use in flow batteries and advanced catalysts. core.ac.uknih.govumich.edu |
Interdisciplinary Significance in Modern Chemical Science
The utility of this compound extends across multiple domains of chemistry, highlighting its interdisciplinary significance. Its strong oxidizing power and unique electronic structure are the primary drivers of its widespread application. ontosight.aisamaterials.com
Analytical Chemistry: Cerium(IV) sulfate remains a cornerstone of analytical chemistry for redox titrations. wikipedia.orgscbt.compharmacyinfoline.com The Ce⁴⁺/Ce³⁺ redox couple has a high standard potential, which is dependent on the nature and concentration of the acid used. osti.govoup.com This tunability allows for the precise quantification of a wide range of inorganic and organic analytes. The transition from the yellow color of the Ce⁴⁺ ion to the colorless Ce³⁺ ion can also serve as a visual indicator in titrations. wikipedia.orgtaylorandfrancis.com
Organic Synthesis: In organic chemistry, cerium(IV) sulfate is a versatile oxidizing agent. mgesjournals.com It is used to oxidize alcohols, aldehydes, and phenols. ontosight.aisamaterials.com It also serves as a catalyst in various reactions, such as the one-pot synthesis of β-acetamido ketones and polyhydroquinolines. researchgate.netajchem-a.comresearcher.life The use of cerium(IV) reagents is often favored in academic and industrial synthesis due to their efficiency and, in some cases, recyclability. aemree.com
Materials Science: this compound is a crucial precursor in the synthesis of cerium-based materials, particularly cerium oxide (CeO₂) nanoparticles. core.ac.uknih.govaip.org These nanoparticles have extensive applications due to their catalytic and unique optical properties. aip.orgresearchgate.net They are used in automotive catalytic converters to reduce harmful emissions, as polishing agents for glass and optics, and as additives in ceramics to enhance thermal stability. aemree.comamericanelements.com this compound is also used to produce pigments and stabilizers for coatings, improving their durability. echemi.com
Energy Storage and Conversion: A growing area of research is the application of the Ce³⁺/Ce⁴⁺ redox couple in energy storage, specifically in redox flow batteries. umich.eduosti.gov These batteries have the potential for large-scale energy storage, which is critical for integrating intermittent renewable energy sources like solar and wind power. umich.edu The high redox potential of cerium could lead to batteries with high energy density. researchgate.net Furthermore, cerium-based materials derived from this compound are investigated for use in fuel cells and for improving the efficiency of solar cells. echemi.comnih.gov
The redox potential of the Ce³⁺/Ce⁴⁺ couple varies significantly with the electrolyte, a key factor in its diverse applications. The table below illustrates this dependency.
| Electrolyte (1 M) | Standard Redox Potential (E°) vs. SHE |
| H₂SO₄ | ~1.44 V osti.gov |
| HClO₄ | ~1.74 V osti.gov |
| HNO₃ | ~1.61 V (value for 1M HNO₃) |
| CH₃SO₃H (MSA) | ~1.7 V (value can vary) |
Data compiled from various sources, noting that exact values can differ based on concentration and temperature. osti.govmgesjournals.com
Contemporary Challenges and Future Directions in this compound Investigations
Despite its long history of use, research into this compound and its derivatives continues to address several challenges and explore new frontiers.
Contemporary Challenges:
Solubility and Stability: A significant challenge, particularly for energy storage applications, is the limited solubility of cerium salts in common electrolytes like sulfuric acid. soton.ac.ukresearchgate.net The solubility of cerous sulfate, for instance, decreases with increasing temperature and acid concentration. researchgate.net Furthermore, the Ce⁴⁺ ion can be corrosive to electrode materials, such as carbon, at high potentials. researchgate.net
Understanding Complexation and Kinetics: The redox kinetics of the Ce³⁺/Ce⁴⁺ couple are complex and highly dependent on the electrolyte. researchgate.netnih.gov Research has shown that Ce⁴⁺ forms strong complexes with sulfate and bisulfate ions, which significantly alters the redox potential and reaction rates. acs.orgosti.govnih.gov A deeper understanding of this "uneven complexation" is needed to design more efficient electrochemical systems. umich.edu For example, recent studies using density functional theory (DFT) and X-ray absorption spectroscopy have aimed to elucidate the precise structures of cerium ion complexes in various acids. acs.orgosti.govnih.gov
Catalyst Efficiency and Reusability: While this compound is an effective catalyst, improving its efficiency, selectivity, and reusability in heterogeneous catalysis remains an active area of research. ajchem-a.comresearchgate.net Developing robust and easily recyclable cerium-based catalysts is a key goal for green chemistry applications.
Future Directions:
Advanced Materials Synthesis: Future research will likely focus on the controlled synthesis of nanostructured ceria with specific morphologies (e.g., rods, cubes) using this compound as a precursor. scientific.netresearchgate.net Controlling the size and shape of these nanoparticles is crucial for optimizing their catalytic and optical properties. aip.org
Electrolyte Engineering for Flow Batteries: A major thrust in energy research is the development of new electrolyte systems, such as those based on methanesulfonic acid (MSA), which can dissolve higher concentrations of cerium ions. osti.govresearchgate.net Engineering mixed-acid electrolytes to improve both solubility and reaction kinetics is a promising strategy to make zinc-cerium or other cerium-based flow batteries a practical reality. researchgate.net
Expanding Catalytic Applications: The development of novel catalytic systems based on this compound for a wider range of organic transformations is anticipated. researchgate.net This includes its use in multi-component reactions to build complex molecules in an efficient and environmentally friendly manner. researcher.life
Computational Modeling: The use of computational tools like DFT will continue to be vital for predicting the behavior of cerium ions in different chemical environments. acs.orgnih.gov This theoretical insight can guide the experimental design of new materials and electrolyte formulations with desired properties.
Advanced Synthetic Methodologies and Precursor Chemistry of Cerium Sulfate
Precipitation-Based Synthesis of Cerium Oxide Nanomaterials utilizing Cerium Sulfate (B86663) Precursors
The synthesis of cerium oxide (CeO₂) nanomaterials through precipitation is a widely adopted method due to its simplicity, cost-effectiveness, and scalability. semanticscholar.org In this process, cerium sulfate, typically cerium(IV) sulfate, is used as the cerium precursor, which is dissolved in a solvent and then precipitated as a cerium-containing solid by adding a precipitating agent. semanticscholar.orgsemanticscholar.org This initial precipitate, often a hydrous oxide or carbonate, is subsequently calcined at elevated temperatures to yield crystalline cerium oxide nanoparticles. semanticscholar.org
The physical and chemical properties of the resulting cerium oxide nanoparticles are highly dependent on the reaction conditions during synthesis. Key parameters that can be controlled to tailor the nanoparticle characteristics include temperature and the reaction atmosphere.
Calcination Temperature: The temperature of the final calcination step has a direct and significant impact on the crystallite size of the CeO₂ nanoparticles. As the calcination temperature is increased, the average particle size and the crystallite size also increase. semanticscholar.organalis.com.my This is due to the promotion of crystal growth and the reduction of lattice strain at higher temperatures. For instance, studies have shown a clear trend where the diffraction peaks in X-ray diffraction (XRD) patterns become narrower and more intense with rising calcination temperatures, indicating enhanced crystallinity and larger crystallites. analis.com.myrsc.org
Reaction Temperature: The temperature at which the precipitation reaction occurs also influences the final product. Research has demonstrated that increasing the synthesis temperature can lead to changes in nanoparticle morphology and an increase in particle length and aspect ratio for nanorods. mdpi.comresearchgate.net For example, in the synthesis of CeO₂ nanorods via a microwave-assisted method using this compound, increasing the temperature from 80°C to 200°C resulted in a substantial increase in nanorod length from under 51 nm to over 1.7 µm. researchgate.net
Atmosphere: The atmosphere during synthesis can affect nanoparticle size. It has been observed that a decrease in the reaction temperature or an increase in the oxygen content of the reaction atmosphere can lead to a decrease in the size of the nanoparticles. mdpi.com
The following table summarizes the effect of synthesis parameters on CeO₂ nanoparticle properties based on various research findings.
| Parameter | Effect | Observation |
| Calcination Temperature | Increased temperature leads to larger crystallite and particle size. | XRD peaks become sharper and narrower with increasing temperature, signifying crystal growth. semanticscholar.organalis.com.my |
| Reaction Temperature | Increased temperature can increase particle size and aspect ratio. | In nanorod synthesis, length increased from <51 nm to >1.7 µm as temperature rose from 80°C to 200°C. researchgate.net |
| Precipitating Agent | The choice of agent strongly influences the final particle shape. | Ammonia (B1221849) water yields irregular, agglomerated particles, while oxalic acid produces rod-like or rectangular shapes. semanticscholar.organalis.com.my |
| Precursor/Solvent System | The precursor and solvent system can affect crystallite size. | Using cerium(IV) sulfate in glycerol (B35011) at 70°C followed by precipitation with NaOH resulted in crystallite sizes of ~15 nm. researchgate.net |
The choice of precipitating agent is a critical factor that strongly dictates the morphology and characteristics of the synthesized cerium oxide nanoparticles. semanticscholar.organalis.com.my Different agents react with the this compound precursor to form intermediate precipitates with distinct properties, which then translate to different final nanoparticle forms after calcination.
Commonly used precipitating agents include:
Ammonia Water (Ammonium Hydroxide): When used as a precipitant with a this compound precursor, ammonia water typically results in the formation of a cerium hydroxide (B78521) precipitate. semanticscholar.org After calcination, the resulting CeO₂ nanoparticles are often irregular in shape and tend to form agglomerates. semanticscholar.organalis.com.my
Oxalic Acid: In contrast, using oxalic acid as the precipitating agent leads to the formation of a cerium oxalate (B1200264) precipitate. This precursor often yields CeO₂ nanoparticles with more defined shapes, such as rod-like or rectangular morphologies. semanticscholar.organalis.com.my
Sodium Hydroxide (NaOH): NaOH is another effective precipitating agent. In syntheses using cerium(IV) sulfate dispersed in glycerol, the addition of an aqueous NaOH solution to a pH of 10 successfully precipitates a precursor that, after calcination, yields CeO₂ nanoparticles with crystallite sizes around 15 nm. researchgate.netacs.org
Urea: Urea can also be employed as a precipitating agent, often in hydrothermal synthesis methods. It decomposes upon heating to generate hydroxide ions homogenously throughout the solution, leading to uniform precipitation. aaqr.org
A comparative study using this compound as the precursor clearly showed that the shape of the resulting CeO₂ nanoparticles was strongly dependent on whether ammonia water or oxalic acid was used. semanticscholar.organalis.com.my While both resulted in nanoparticles with a fluorite-type crystal structure, the morphologies observed under a scanning electron microscope (SEM) were distinctly different. semanticscholar.organalis.com.my
Influence of Reaction Parameters on Nanoparticle Morphology and Crystallinity
Role of Cerium(IV) Sulfate in Oxidative Coupling Polymerization
Cerium(IV) sulfate is a potent one-electron oxidizing agent widely used to initiate the oxidative polymerization of various monomers, particularly for the synthesis of conducting polymers like polyaniline (PANI) and polypyrrole (PPy). cjcatal.commdpi.com The process relies on the reduction of Ce⁴⁺ to Ce³⁺, which drives the oxidation and subsequent coupling of monomer units. cjcatal.comresearchgate.net This method is a key example of redox-initiated polymerization. researchgate.net
The polymerization process initiated by cerium(IV) sulfate generally follows a free-radical mechanism. researchgate.net The key steps are:
Initiation: The reaction begins with the oxidation of the monomer (M) by the ceric ion (Ce⁴⁺), which abstracts an electron to form a radical cation (M•⁺) and a reduced cerous ion (Ce³⁺). cjcatal.comresearchgate.net In some systems, particularly with alcohols or other organic reducing agents, the Ce⁴⁺ ion first forms a complex with the molecule, which then decomposes to generate a primary radical. researchgate.net
Propagation: The monomer radical cation then attacks a neutral monomer, initiating the growth of the polymer chain through successive additions. This step repeats, elongating the polymer backbone.
Termination: The growing polymer chain can be terminated in several ways. One primary pathway is through oxidation by another Ce⁴⁺ ion, which caps (B75204) the growing chain. researchgate.net The molecular weight of the resulting polymer is therefore influenced by the concentration of the ceric ion. researchgate.net
The concentration of cerium(IV) sulfate, often expressed as the oxidant-to-monomer mole ratio, is a critical parameter for controlling the properties of the final polymer, including its yield, molecular weight, and conductivity. cjcatal.comresearchgate.net
Polymer Yield: Studies on the polymerization of aniline (B41778) and pyrrole (B145914) have shown that the yield of the polymer product is highly dependent on the oxidant-to-monomer ratio. For both polymers, the yield generally increases as the ratio increases from 0.5 up to a certain point, after which it may level off or decrease due to competing side reactions or degradation. cjcatal.com
Molecular Weight: The concentration of the ceric ion has an inverse relationship with the polymer's molecular weight. An increase in the concentration of cerium(IV) leads to a higher rate of termination, resulting in shorter polymer chains and a lower average molecular weight. researchgate.net
Conductivity: For conducting polymers, the oxidant concentration significantly affects the electrical conductivity. In the synthesis of polypyrrole using cerium(IV) sulfate, conductivity was found to increase as the oxidant-to-monomer ratio was raised from 0.5 to 2.5. cjcatal.com Conversely, for polyaniline synthesized under the same conditions, the conductivity showed a less straightforward trend but remained within the semiconductor range. cjcatal.com
The following table presents data from a comparative study on the synthesis of polypyrrole and polyaniline using cerium(IV) sulfate as the oxidant in 0.1 M sulfuric acid. cjcatal.com
| Polymer | Oxidant/Monomer Mole Ratio | Yield (%) | Conductivity (S cm⁻¹) |
| Polypyrrole | 0.5 | 32 | 0.1 |
| 1.0 | 56 | 1 | |
| 2.5 | 80 | 100 | |
| Polyaniline | 0.5 | 16 | 0.001 |
| 1.0 | 45 | 0.1 | |
| 2.5 | 50 | 0.01 |
Mechanistic Pathways of Monomer Oxidation and Polymer Formation
Heterogeneous Catalyst Synthesis via Cerium(IV) Sulfate Impregnation Methods
Cerium(IV) sulfate is a valuable precursor for fabricating heterogeneous catalysts, where cerium oxide acts as either a support or a promoter. The impregnation method is a common technique used for this purpose. semanticscholar.orgaaqr.org This procedure involves introducing a solution containing the this compound precursor onto a high-surface-area support material (e.g., alumina (B75360), silica, titania). semanticscholar.orgresearchgate.net
The typical steps for catalyst synthesis via wet impregnation are:
Solution Preparation: An aqueous or alcoholic solution of a cerium salt, such as this compound or cerium nitrate (B79036), is prepared. semanticscholar.orgresearchgate.net
Impregnation: The support material is contacted with the precursor solution. In the incipient wetness impregnation technique, the volume of the solution is equal to the pore volume of the support, ensuring the precursor is drawn into the pores via capillary action.
Drying: The impregnated support is dried, typically at a temperature around 100-120°C, to remove the solvent. researchgate.net
Calcination: The dried material is then calcined in air at a high temperature (e.g., 400-600°C). researchgate.net This step decomposes the sulfate precursor into cerium oxide (CeO₂), which becomes finely dispersed on the surface of the support material.
This method allows for the creation of catalysts where the interaction between the active ceria and the support material enhances catalytic performance. For instance, this compound has been used to impregnate an alumina (Al₂O₃) support to create NiMo/Ce-Al₂O₃ catalysts for hydrodesulfurization applications. researchgate.net The resulting ceria-modified catalysts often exhibit improved properties, such as enhanced oxygen storage capacity, better thermal stability, and increased activity for various reactions, including CO oxidation and selective catalytic reduction (SCR) of NOx. aaqr.orgmdpi.com Although cerium nitrate is also commonly used, this compound serves as an effective precursor for introducing sulfate-functionalized ceria, which can be beneficial for applications requiring enhanced sulfur resistance.
Preparation of Supported Metal Oxide Catalysts (e.g., Ce-TiO₂)
This compound is a key precursor in the synthesis of various supported metal oxide catalysts, influencing the physicochemical properties and catalytic performance of the final material. Its use is notable in the preparation of catalysts where surface acidity and oxygen vacancies are crucial for the desired reaction.
One prominent example is the use of this compound in modifying alumina-based (Al₂O₃) catalysts. Research has shown that employing a this compound precursor, as opposed to cerium nitrate, leads to an increased number of Lewis acid sites on the catalyst surface. mdpi.com This enhancement of Lewis acidity is identified as a critical factor for breaking stable chemical bonds, such as the C-F bond in tetrafluoromethane (CF₄) decomposition. mdpi.comresearchgate.net The addition of this compound adjusts the charge density on the catalyst's surface and promotes the creation of oxygen vacancies, which in turn enhances the Lewis acid sites. mdpi.com The impregnation of Al₂O₃ with a metal-sulfate precursor can further boost catalytic performance by increasing these acid sites. researchgate.net
In the realm of titania (TiO₂)-supported catalysts, this compound is also utilized. For instance, a Ce, Fe co-doped TiO₂ nanocomposite was prepared using iron nitrate, this compound, and titanium sulfate through a microwave synthesis method. researchgate.net The choice of precursor significantly impacts the catalyst's characteristics. While many studies on Ce-TiO₂ systems employ cerium nitrate, the use of sulfate precursors for either the cerium or titanium component can introduce beneficial properties. For example, titanium oxysulfate has been used as a titanium precursor in the sol-gel synthesis of Ce-doped TiO₂. mdpi.com
The method of catalyst preparation is also a critical variable. Techniques such as impregnation, sol-gel, and coprecipitation are commonly employed to create CeO₂-TiO₂ catalysts. aaqr.orgwvu.edu The sol-gel method, for example, has been shown to produce CeO₂-TiO₂ catalysts with high NOx conversion rates and good resistance to H₂O and SO₂. aaqr.orgmdpi.com In a typical impregnation method, a solution of the cerium precursor is mixed with the support material (e.g., TiO₂), followed by drying and calcination to produce the final catalyst. wvu.edu
The following table summarizes findings from studies on catalysts prepared using cerium-based precursors.
| Catalyst System | Precursor(s) | Preparation Method | Key Findings |
| Ce/Al₂O₃ | This compound | Impregnation | Increased Lewis acid sites compared to cerium nitrate precursor; enhanced decomposition of CF₄. mdpi.com |
| Ce, Fe co-doped TiO₂ | This compound, Iron nitrate, Titanium sulfate | Microwave Synthesis | Successful preparation of the nanocomposite. researchgate.net |
| Ce-Mn/TiO₂ | Cerium nitrate, Manganese acetate | Impregnation | High NO conversion rate at low temperatures and good sulfur resistance. wvu.edu |
| CeO₂-MoO₃/TiO₂ | Cerium nitrate, Ammonium (B1175870) molybdate, Titanium sulfate | Sol-Gel (SG) | Widest temperature window and best SCR activity compared to impregnation (IM) and coprecipitation (CP) methods. aaqr.org |
In Situ Fabrication of Advanced Catalytic Interfaces
The in situ formation and modification of catalytic interfaces are advanced concepts where the active sites of a catalyst are created or altered under reaction conditions. This compound and sulfation processes play a significant role in this area, particularly in applications like selective catalytic reduction (SCR) of NOx.
One method involves the deliberate sulfation of ceria (CeO₂) to create a highly active catalytic interface. Sulfated CeO₂ catalysts, which can be synthesized via hydrothermal methods using cerium(IV) sulfate as a precursor, have demonstrated excellent SCR activity and high N₂ selectivity at temperatures between 230-450°C. acs.org In these catalysts, sulfate species bind with Ce⁴⁺ on the surface. This interaction is crucial as it increases the adsorption ability for reactants like NH₃, thereby enhancing the NH₃-SCR performance. acs.org However, an excess of these sulfate species can cover the active sites, leading to a decrease in catalytic ability. acs.org
Furthermore, advanced microscopy techniques have allowed for the direct observation of catalytic interfaces forming in situ. For example, using in situ transmission electron microscopy (TEM), researchers have observed the deactivation process of CeO₂ nanorods when exposed to SO₂. acs.org Under reaction conditions (e.g., in the presence of NO, SO₂, and O₂ at 250°C), amorphous this compound "bumps" emerge on the surface of the CeO₂. acs.org This formation of this compound on the surface blocks the active sites from interacting with the reactant molecules. acs.org Interestingly, this process can be reversible; the introduction of NH₃ can lead to the recovery of the catalyst's surface. acs.org This dynamic behavior highlights the in situ fabrication and evolution of the this compound interface under changing chemical environments.
This understanding of how catalysts respond to their environment at an atomic level paves the way for the rational design and fine manipulation of active sites to achieve desired catalytic performance and durability. acs.org An in situ capture strategy has been developed to create uniform TiO₂-CeO₂ solid solutions, which, while not explicitly starting from this compound, demonstrates the principle of precise, in-situ control over the fabrication of composite oxide supports to enhance catalytic activity. acs.org
The table below outlines key research findings related to the in situ fabrication of catalytic interfaces involving cerium and sulfate species.
| Catalyst System | Phenomenon | Method/Condition | Key Findings |
| Sulfated CeO₂ | Deliberate Sulfation | Hydrothermal synthesis with Ce(IV) sulfate precursor | Surface sulfate species bind with Ce⁴⁺, increasing NH₃ adsorption and improving NH₃-SCR performance. acs.org |
| MnOₓ/CeO₂ | In Situ Interface Formation | Gas cell in situ TEM with SO₂, NO, O₂ at 250°C | Amorphous this compound forms on the CeO₂ surface, blocking active sites. acs.org |
| CeO₂ | Sulfation Treatment | Fixed-bed reactor with SO₂ and O₂ at 350°C | Formed sulfated species cover surface oxygen and -OH groups, altering redox properties. acs.org |
Catalytic Performance and Mechanistic Elucidation of Cerium Sulfate Systems
Redox Catalysis and Electron Transfer Mechanisms Involving Cerium(IV)/(III) Species
The catalytic activity of cerium sulfate (B86663) is fundamentally linked to the reversible redox couple of its cerium ions, Ce(IV) and Ce(III). The ceric ion, Ce(IV), is a potent oxidizing agent, particularly in acidic environments, which readily accepts an electron to form the more stable cerous ion, Ce(III). wikipedia.orgscbt.com This electron transfer process is central to its function in redox catalysis.
Recent studies combining EXAFS spectroscopy, kinetic measurements, and density functional theory (DFT) have provided a more detailed picture of the charge transfer mechanism in sulfuric acid. acs.orgnih.gov It has been shown that Ce(III) is coordinated by nine water molecules, while Ce(IV) forms a complex with both water and three bisulfate ions. acs.orgnih.gov The electron transfer is proposed to occur via a two-step mechanism: a chemical step involving the exchange of bisulfate anions with water, followed by a rate-determining electron transfer step that aligns with Marcus theory. acs.orgnih.gov This mechanism helps to explain the observed asymmetry in the Ce(III)/Ce(IV) charge transfer and the shift in redox potential with varying acid concentrations. acs.org
The kinetics of the Ce(III)/Ce(IV) redox couple on gold electrodes in sulfuric acid exhibit a pronounced asymmetry, which can be described by the Butler-Volmer equation. acs.org This behavior is thought to be influenced by a combination of the Frumkin effect and the field effect on the dissociation of cerium-sulfate complexes. acs.org
Cerium(IV) sulfate is a widely used oxidizing agent in redox titrations, a practice known as cerimetry. wikipedia.orgwikipedia.org The principle of cerimetry lies in the reduction of the yellow-orange Ce(IV) ion to the colorless Ce(III) ion, providing a clear visual endpoint. wikipedia.orgsihaulichemicals.com It is often used with a redox indicator, such as ferroin (B110374), to sharpen the endpoint detection. wikipedia.orgvpscience.org
Cerimetry is employed for the quantitative analysis of a variety of reducing agents. firsthope.co.in For instance, it is used to determine the concentration of iron(II) salts, with ferroin serving as a suitable indicator. vpscience.orgslideshare.net The technique is also applied to the analysis of other metals like aluminum, chromium, copper, and nickel. brainly.in Furthermore, cerimetry is utilized for the determination of various organic and inorganic substances, including reducing sugars, phenols, sulfites, and oxalic acid. firsthope.co.inpharmacyinfoline.com It has also been applied to determine the hydrogen peroxide content in sanitizers and disinfectants. news-medical.net
The preparation of a standardized 0.1 mol/L cerium(IV) sulfate solution for titrimetry involves dissolving cerium(IV) sulfate tetrahydrate in sulfuric acid to prevent hydrolysis and stabilize the Ce(IV) ions. mt.com The solution is typically standardized against a primary standard like di-sodium oxalate (B1200264). mt.com
Cerium(IV) sulfate can exhibit synergistic catalytic effects when used in combination with other metals or compounds. For instance, in the oxidation of alcohols, cerium(IV) sulfate has been used as a co-catalyst with sodium bromate (B103136), which acts as the primary oxidant. oup.com This system allows for the selective oxidation of secondary alcohols to ketones. oup.comsigmaaldrich.comscientificlabs.ie
In the direct liquid-phase sulfonation of methane (B114726) to methanesulfonic acid using sulfur trioxide, cerium(IV) sulfate acts as a catalyst, achieving high selectivity for the desired product. bibliotekanauki.pl The presence of cerium(IV) sulfate has also been noted in catalytic systems for methane oxidation alongside other metal sulfates like those of mercury and palladium. bibliotekanauki.pl
Furthermore, the silver(I)-catalyzed oxidation of cerium(III) by the peroxodisulphate ion in sulfuric acid has been studied, revealing a zero-order dependence on the cerium(III) concentration and a first-order dependence on the silver(I) concentration, highlighting the role of the silver catalyst in the rate-determining step. rsc.orgresearchgate.net
Application in Redox Titrimetry and Analytical Quantification Techniques
Heterogeneous Catalysis in Organic Transformations
Cerium(IV) sulfate, particularly in its hydrated form (Ce(SO₄)₂·4H₂O), serves as an efficient and reusable heterogeneous catalyst in a variety of organic reactions. researchgate.netajchem-a.com Its catalytic activity in these transformations is often attributed to its nature as a solid acidic catalyst. researchgate.netajchem-a.com The catalyst is generally inexpensive, readily available, and can be recovered and reused multiple times without a significant loss of activity. researchgate.netajchem-a.com
Cerium(IV) sulfate is an effective catalyst for the selective oxidation of certain organic functional groups. It is particularly useful for the oxidation of secondary alcohols to their corresponding ketones. sihaulichemicals.comoup.comsigmaaldrich.comscientificlabs.ie In these reactions, cerium(IV) sulfate is often used in catalytic amounts in conjunction with a co-oxidant like sodium bromate. oup.comsigmaaldrich.comscientificlabs.ie This catalytic system demonstrates good selectivity, allowing for the oxidation of secondary alcohols even in the presence of primary alcohols. oup.com For example, the treatment of 1,10-undecanediol (B8456778) with cerium(IV) sulfate and sodium bromate yields 11-hydroxy-2-undecanone. oup.com
Cerium(IV) sulfate is also known to facilitate the oxidation of phenolic compounds.
Cerium(IV) sulfate has proven to be a highly efficient heterogeneous catalyst for various multi-component condensation reactions, often performed under solvent-free conditions. researchgate.netajchem-a.com
2,3-Dihydroquinazolin-4(1H)-ones: Cerium(IV) sulfate tetrahydrate catalyzes the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, an aromatic aldehyde, and a nitrogen source (such as ammonium (B1175870) acetate). researchgate.netcjcatal.comijarsct.co.incjcatal.com This method is characterized by high yields and short reaction times. researchgate.netcjcatal.com The catalyst can be recovered and reused for several cycles with only a slight decrease in its catalytic activity. researchgate.netcjcatal.com
Polyhydroquinolines: In the Hantzsch four-component reaction, cerium(IV) sulfate tetrahydrate is an effective catalyst for the synthesis of polyhydroquinoline derivatives. ajchem-a.comajchem-a.comresearchgate.net This reaction involves the condensation of an aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate, typically under solvent-free conditions at elevated temperatures. ajchem-a.comajchem-a.com The process is noted for its high yields (often in the 88-97% range) and short reaction times (15-25 minutes). ajchem-a.comajchem-a.com
Xanthenes: Cerium(IV) sulfate also catalyzes the synthesis of 14-aryl- or 14-alkyl-14H-dibenzo[a,j]xanthenes. sigmaaldrich.comscientificlabs.iescientificlabs.co.uk This is achieved through the one-pot condensation of 2-naphthol (B1666908) and various aldehydes under both conventional heating and microwave irradiation, often in solvent-free conditions. scientificlabs.co.ukcdnsciencepub.com
Cerium(IV) sulfate plays a catalytic role in direct sulfonation reactions. sihaulichemicals.com It has been shown to catalyze the direct sulfonation of methane with sulfur trioxide in a sulfuric acid medium to produce methanesulfonic acid. sigmaaldrich.comscientificlabs.iebibliotekanauki.plnii.ac.jp This process, carried out in the liquid phase, can achieve very high selectivity for the desired product. bibliotekanauki.pl
Facilitation of Condensation Reactions (e.g., 2,3-Dihydroquinazolin-4(1H)-ones, Polyhydroquinolines, Xanthenes)
Environmental Catalysis: NOx and VOC Remediation
The application of cerium compounds, particularly those derived from or related to cerium sulfate, in environmental catalysis is a significant area of research. These materials are pivotal in the remediation of harmful atmospheric pollutants such as nitrogen oxides (NOx) and volatile organic compounds (VOCs).
Cerium oxide (CeO2), often utilized in catalyst formulations where sulfate species play a crucial role, is a cornerstone in the development of catalysts for the selective catalytic reduction (SCR) of nitrogen oxides with ammonia (B1221849) (NH3-SCR). mdpi.comacs.org This technology is a primary method for controlling NOx emissions from stationary sources like power plants and industrial boilers, as well as mobile sources. mdpi.comacs.org The effectiveness of cerium-based catalysts stems from their excellent redox properties, involving the facile cycling between Ce³⁺ and Ce⁴⁺, and high oxygen storage capacity. mdpi.comrsc.orgmdpi.com These catalysts are considered promising, environmentally friendly alternatives to traditional vanadium-based catalysts, which have concerns regarding the toxicity of vanadium. rsc.orgmdpi.com
The catalytic activity of cerium-based materials in NH3-SCR is significantly influenced by their composition and structure. While pure cerium oxide shows some activity, its performance, especially at low temperatures, can be insufficient. mdpi.com To overcome this, researchers have developed cerium-based multimetal oxide catalysts by doping or mixing with other transition metals such as manganese (Mn), copper (Cu), iron (Fe), and tungsten (W). mdpi.commdpi.com
The introduction of a second metal creates a synergistic effect with cerium, enhancing catalytic performance. For instance, the interaction between copper and cerium species (Cu²⁺ + Ce³⁺ ↔ Cu⁺ + Ce⁴⁺) in Cu-Ce catalysts improves the redox cycle, which is beneficial for low-temperature SCR activity. mdpi.comrsc.org Similarly, modifying Ce/TiO₂ catalysts with iron has been shown to increase the surface concentration of Ce³⁺ and chemisorbed oxygen, leading to better low-temperature activity. acs.org The addition of tungsten oxide (WO₃) to ceria can provide more surface lattice oxygen and acidic sites, boosting SCR activity below 300 °C. mdpi.com
The reaction mechanism for NH3-SCR over cerium-based catalysts is complex and can proceed through different pathways, primarily the Eley–Rideal (E-R) and Langmuir–Hinshelwood (L-H) mechanisms. acs.orgrsc.org In the E-R mechanism, gaseous or weakly adsorbed NO reacts with ammonia species adsorbed on the catalyst's acid sites. In the L-H mechanism, both NH3 and NO are adsorbed on the catalyst surface before reacting. In-situ spectroscopic studies on Fe-modified Ce/TiO₂ catalysts suggest that coordinated NH3 and ionic NH₄⁺ species, along with adsorbed NO₂, are key intermediates in the low-temperature reaction. acs.org Over CuCe/TiO₂–ZrO₂ catalysts, the reaction is believed to involve both mechanisms, with the E-R pathway being dominant. rsc.org
| Catalyst System | Key Enhancement Factor(s) | Operating Temperature for High Activity | Proposed Dominant Mechanism |
|---|---|---|---|
| CeO₂–WO₃ | Increased surface acidity and lattice oxygen. mdpi.com | <300 °C | Not specified |
| Fe–Ce/TiO₂ | Increased Ce³⁺ concentration and chemisorbed oxygen. acs.org | Low-temperature range | Eley-Rideal (E-R) / Langmuir-Hinshelwood (L-H) |
| Cu-CeO₂ | Synergistic redox cycle (Cu²⁺ + Ce³⁺ ↔ Cu⁺ + Ce⁴⁺). mdpi.comrsc.org | 150–300 °C | Not specified |
| CuCe/TiO₂–ZrO₂ | Enhanced redox properties and increased surface chemisorbed oxygen. rsc.org | <300 °C | Eley-Rideal (E-R) rsc.org |
| Ce-W-Ti | Enhanced redox capacity and increased surface acid sites. bohrium.com | Wide temperature window | Not specified |
A significant challenge for SCR catalysts is deactivation by sulfur dioxide (SO₂), which is commonly present in flue gas. rsc.orgmdpi.com SO₂ poisoning is a primary cause of reduced catalyst lifetime and performance, particularly for manganese-based catalysts which are otherwise very active at low temperatures. eeer.org The deactivation process involves several mechanisms. SO₂ can be oxidized to SO₃, which then reacts with ammonia to form ammonium bisulfate (NH₄HSO₄) and ammonium sulfate ((NH₄)₂SO₄). rsc.orgmdpi.comresearchgate.net These sulfate salts deposit on the catalyst surface, blocking pores and covering active sites, thereby inhibiting the adsorption of reactants. rsc.orgresearchgate.net Additionally, SO₂ can react directly with the active metal oxide components to form stable metal sulfates, such as Ce(SO₄)₂ or Ce₂(SO₄)₃, which disrupts the redox cycle essential for the SCR reaction. rsc.orgresearchgate.net
Cerium has been shown to play a crucial role in enhancing the SO₂ tolerance of SCR catalysts. When incorporated into catalyst formulations, such as Mn-Ce/TiO₂, ceria appears to preferentially react with SOx species. researchgate.net This forms bulk-like this compound species, which in turn protects the primary active sites (like MnOx) from sulfation. researchgate.net Furthermore, the introduction of cerium can reduce the thermal stability of the sulfate species that do form on the catalyst surface, making them easier to decompose and regenerating the catalyst's activity. researchgate.net
Studies on CeO₂–MoO₃/TiO₂ catalysts have confirmed that while SO₂ and water can cause a decrease in SCR activity, the presence of cerium can mitigate this effect. rsc.org The superior SO₂ resistance of some cerium-based catalysts at higher temperatures (e.g., above 300°C) is attributed to a synergistic effect between the newly formed this compound and the bulk cerium oxide. eeer.org Modifying cerium catalysts with acidic metal oxides like tungsten (W) can also improve sulfur resistance by providing a large number of surface acid sites that inhibit SO₂ adsorption and subsequent sulfate deposition. bohrium.com
| Catalyst System | Deactivation Mechanism by SO₂ | Role of Cerium in SO₂ Tolerance |
|---|---|---|
| Ce-based Oxides | Formation of Ce(SO₄)₂ and Ce₂(SO₄)₃, covering active sites. rsc.org | Can provide surface acid sites via sulfate formation, enhancing NH₃ adsorption. mdpi.com |
| Mn-Ce/TiO₂ | Sulfation of MnOx active sites; deposition of ammonium sulfates. researchgate.net | Ceria preferentially forms sulfates, protecting MnOx sites and reducing the stability of deposited sulfates. researchgate.net |
| Ce-W-Ti | Deposition of sulfate species on active sites. bohrium.com | The framework structure and W-doping inhibit SO₂ adsorption and protect active sites from SO₂ attack. bohrium.com |
| Ce-TiO₂ | Formation of surface sulfates. eeer.org | Synergistic effect between this compound and bulk CeO₂ improves performance at higher temperatures. eeer.org |
Cerium-doped semiconductor materials are gaining attention as effective photocatalysts for the degradation of persistent organic pollutants in water and air. nih.govbohrium.com Photocatalysis utilizes light energy to drive chemical reactions, offering an environmentally friendly method for pollution control. amecj.com Materials like zinc oxide (ZnO) and titanium dioxide (TiO₂) are widely studied photocatalysts, but their efficiency is often limited by their wide band gap, which restricts their activity to the UV portion of the solar spectrum, and the rapid recombination of photogenerated electron-hole pairs. nih.govbohrium.com
Doping host semiconductor materials like ZnO or TiO₂ with cerium can significantly enhance their photocatalytic performance. bohrium.comresearchgate.net The primary roles of cerium in this enhancement are:
Reduced Band Gap: The introduction of cerium ions into the host lattice can create new energy states, effectively narrowing the band gap of the material. nih.gov For example, doping ZnO with cerium can lower its band gap from ~3.3 eV to values as low as ~2.45 eV, allowing the catalyst to absorb a broader range of light, including visible light. nih.gov
Improved Charge Separation: Cerium ions, existing in both Ce³⁺ and Ce⁴⁺ oxidation states, act as efficient electron trappers. researchgate.netplantsciencejournal.com When the semiconductor is excited by light, creating an electron-hole pair, the Ce⁴⁺ ions can trap the electrons (Ce⁴⁺ + e⁻ → Ce³⁺). This process effectively separates the charge carriers and inhibits their recombination, making more electrons and holes available to participate in redox reactions on the catalyst surface. researchgate.netplantsciencejournal.com The trapped electron can then be transferred to adsorbed oxygen molecules to generate superoxide (B77818) radicals. plantsciencejournal.com
Creation of Oxygen Vacancies: The presence of Ce³⁺ in the cerium oxide lattice leads to the formation of oxygen vacancies to maintain charge neutrality. hep.com.cn These vacancies serve as active sites for adsorption and reaction and can also help in separating electron-hole pairs, further boosting photocatalytic activity. hep.com.cnmdpi.com
Research has shown that an optimal doping concentration of cerium is crucial for maximizing photocatalytic efficiency. For instance, ZnO nanocones doped with 1% cerium demonstrated the highest degradation efficiency for various organic dyes, achieving 100% degradation of Rhodamine B in 60 minutes under UV light. bohrium.comresearchgate.net
Photocatalysis is a key type of Advanced Oxidation Process (AOP). mdpi.commdpi.com AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). mdpi.comacs.org These radicals have a very high oxidation potential and can mineralize a wide range of recalcitrant organic pollutants into simpler, less harmful substances like CO₂ and H₂O. mdpi.comresearchgate.net
In cerium-driven photocatalytic systems, the generation of these reactive oxygen species (ROS) is the fundamental mechanism of degradation. The process is initiated when the photocatalyst absorbs photons with energy greater than its band gap, generating electron (e⁻) and hole (h⁺) pairs. mdpi.com
The photogenerated holes (h⁺) are powerful oxidizing agents themselves and can directly oxidize organic molecules adsorbed on the catalyst surface. mdpi.com
These holes can also react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.com
Simultaneously, the photogenerated electrons (e⁻), prevented from recombining by the Ce³⁺/Ce⁴⁺ trapping mechanism, can react with adsorbed molecular oxygen (O₂) to form superoxide anion radicals (•O₂⁻). These can further react to produce other ROS, including •OH. plantsciencejournal.com
The combination of these reactive species—h⁺, •OH, and •O₂⁻—aggressively attacks and breaks down the complex structures of organic pollutants. mdpi.com Cerium-based systems, including this compound which can be a precursor for ceria or used in photo-Fenton type processes, are therefore effective drivers for AOPs, providing a sustainable technology for treating wastewater contaminated with persistent pollutants. mdpi.comresearchgate.netvu.edu.au
Photocatalytic Degradation of Organic Pollutants using Cerium-Doped Materials
Role of Cerium in Enhancing Photocatalytic Efficiency
Nanozyme Catalysis and Enzyme Mimicry
Cerium-based nanomaterials, including cerium oxysulfate, have garnered significant attention for their ability to function as nanozymes—nanomaterials with enzyme-like catalytic properties. acs.orgresearchgate.net This mimicry is primarily rooted in the unique electronic structure of cerium, which allows it to reversibly cycle between Ce³⁺ and Ce⁴⁺ oxidation states. acs.orgresearchgate.net This redox activity, coupled with the presence of oxygen vacancies in the crystal lattice, enables these materials to catalyze a variety of biological reactions, such as those typically performed by oxidase, catalase, and superoxide dismutase (SOD). acs.org
Oxidase-like Activity of Cerium Oxysulfate Clusters
Cerium oxysulfate clusters (Ce-clusters) have been identified as a promising class of materials for nanozyme research, demonstrating notable oxidase-like activity. acs.orgacs.org This activity involves catalyzing the oxidation of a substrate using molecular oxygen. frontiersin.org Research has shown that the catalytic performance of these clusters can be significantly enhanced through strategic modifications.
One effective strategy is the regulation of cluster growth and assembly using saturated fatty acids during a coprecipitation process. acs.org It has been observed that fatty acids can control the size of the Ce-clusters, which in turn influences their catalytic efficacy. acs.orgacs.org A clear trend has been identified where the oxidase-like activity decreases as the alkyl chain length of the fatty acid increases, an effect attributed to stronger intermolecular interactions between the longer-chain fatty acids and the clusters. acs.org Notably, Ce-clusters synthesized using lauric acid as a regulator have exhibited the highest oxidase-like activity among those tested. acs.orgacs.org The catalytic behavior of these nanozymes follows typical Michaelis–Menten kinetics. acs.org
Another approach to enhancing catalytic performance involves modifying the surface of Ce-clusters with tetrapyrrole-based organic molecules. nih.gov This modification has been shown to boost the oxidase-like activity, with the enhancement mechanism being related to the energy band matching between the Ce-cluster and the organic modifier. nih.gov Specifically, Ce-clusters modified with meso-tetra (4-carboxyphenyl) porphyrin (TCPP) demonstrated the highest catalytic activity due to the most favorable energy band alignment. nih.gov
Interactive Table: Effect of Saturated Fatty Acid Regulator on Oxidase-Like Activity of Cerium Oxysulfate Nanozymes This table is based on the described trend where activity decreases with increasing alkyl chain length. acs.org
| Saturated Fatty Acid Regulator | Alkyl Chain Length | Relative Oxidase-Like Activity |
|---|---|---|
| Lauric Acid | C12 | Highest |
| Myristic Acid | C14 | Intermediate |
| Palmitic Acid | C16 | Lower |
| Stearic Acid | C18 | Lowest |
Mechanistic Insights into Bio-mimetic Catalysis
The bio-mimetic catalytic activity of cerium-based nanozymes is fundamentally linked to the reversible redox cycling between the Ce³⁺ and Ce⁴⁺ oxidation states. acs.orgresearchgate.netnih.gov This process allows the nanozyme to act as both an electron donor and acceptor, facilitating redox reactions. The presence of oxygen vacancies on the nanoparticle surface also plays a critical role, serving as active sites for substrate interaction and catalysis. acs.orgnih.gov
In the specific case of the oxidase-like activity of cerium oxysulfate clusters, mechanistic studies have identified the primary reactive species responsible for the catalysis. acs.org During the oxidation of substrates like 3,3′,5,5′-tetramethylbenzidine (TMB), it is proposed that molecular oxygen is first adsorbed onto the nanozyme surface and converted into a superoxide radical anion (·O₂⁻). acs.orgresearchgate.net This superoxide radical, along with photogenerated holes (h⁺), are the main reactive species that drive the oxidation process. acs.org
The general mechanism for cerium-based nanozymes mimicking antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) also relies on the Ce³⁺/Ce⁴⁺ redox couple.
Catalase-mimetic activity : In this function, Ce⁴⁺ ions react with hydrogen peroxide (H₂O₂), leading to the production of water and molecular oxygen, while Ce⁴⁺ is reduced to Ce³⁺. nih.gov The Ce³⁺ can then be re-oxidized by another H₂O₂ molecule, regenerating the Ce⁴⁺ state and completing the catalytic cycle. nih.gov
SOD-mimetic activity : This involves the dismutation of superoxide radicals. A Ce³⁺ ion can be oxidized to Ce⁴⁺ by reducing a superoxide molecule to hydrogen peroxide, while a Ce⁴⁺ ion can be reduced back to Ce³⁺ by another superoxide molecule, producing oxygen.
This self-regenerating redox cycle is the cornerstone of the catalytic prowess of cerium-based nanozymes, allowing them to effectively participate in bio-mimetic reactions.
Advanced Spectroscopic Characterization and Analytical Methodologies for Cerium Sulfate
Ultraviolet-Visible (UV-Vis) Spectroscopy for Oxidation State Analysis and Complexation Studies
UV-Vis spectroscopy is a powerful tool for studying cerium sulfate (B86663), primarily due to the distinct electronic transitions of the cerium ions, particularly Ce(IV). The strong absorption of Ce(IV) in the UV region allows for sensitive detection and quantification. In sulfuric acid, Ce(IV) exhibits a strong absorption band around 320 nm. uobabylon.edu.iq The technique is widely used to monitor the concentration of Ce(IV) and to study the formation of complexes with various ligands. researchgate.net For instance, spectrophotometric studies have been crucial in investigating the complexes formed between Ce(IV) and organic acids, such as citric acid, in a sulfate medium. researchgate.net
Cerium (IV) sulfate is a versatile oxidizing agent used in indirect spectrophotometric methods for the quantitative determination of a wide range of pharmaceutical compounds. iosrjournals.orgiosrjournals.org The general principle involves the oxidation of the target drug by a known excess of Ce(IV) sulfate. The unreacted Ce(IV) is then determined by reacting it with a suitable dye, which is bleached in the process. The decrease in the dye's absorbance, measured at its specific λmax, is proportional to the amount of unreacted Ce(IV), and consequently, inversely proportional to the concentration of the drug. scienceasia.org
This methodology has been successfully applied to the analysis of various drugs. For example, methods have been developed for determining ciprofloxacin, where the residual Ce(IV) is quantified using dyes like methyl orange (λmax = 520 nm) or indigo (B80030) carmine (B74029) (λmax = 610 nm). scienceasia.org Similar approaches have been validated for drugs such as olanzapine, darifenacin, and sildenafil (B151) citrate, demonstrating the broad applicability of this technique in pharmaceutical quality control. iosrjournals.org
| Drug Analyte | Oxidant | Reagent/Dye | Wavelength (λmax) | Reference |
| Ciprofloxacin | Ce(IV) Sulfate | Methyl Orange | 520 nm | scienceasia.org |
| Ciprofloxacin | Ce(IV) Sulfate | Indigo Carmine | 610 nm | scienceasia.org |
| Olanzapine | Ce(IV) Sulfate | Iron(II)/Thiocyanate | 480 nm | |
| Darifenacin | Ce(IV) Sulfate | Amaranth Dye | 523 nm | iosrjournals.orgslideshare.net |
| Alfuzocin | Ce(IV) Sulfate | Rhodamine-B Dye | 520 nm | iosrjournals.org |
This table showcases examples of drugs quantified using indirect spectrophotometry with cerium(IV) sulfate.
Kinetic spectrophotometric methods leverage the change in absorbance over time to study the rates and mechanisms of redox reactions involving cerium(IV) sulfate. By monitoring the decrease in the concentration of Ce(IV) at its characteristic wavelength (around 320-360 nm), researchers can determine reaction orders, rate constants, and the effects of various parameters like reactant concentration and temperature. uobabylon.edu.iq
This approach has been employed to investigate the oxidation kinetics of various organic and inorganic compounds. For instance, the oxidation of formic acid by cerium(IV) sulfate in a sulfuric acid medium was followed by monitoring the decrease in Ce(IV) absorbance at 320 nm, revealing the reaction to be first order with respect to Ce(IV). uobabylon.edu.iq Similarly, kinetic methods have been developed for the determination of drugs like atenolol (B1665814) by measuring the rate of Ce(IV) consumption at 360 nm. These studies are crucial for understanding the reaction mechanisms, which often involve the formation and subsequent decomposition of intermediate Ce(IV)-substrate complexes. researchgate.net
Spectrophotometric Methods for Quantitative Determination of Species (e.g., Drugs, Sulfate Radicals)
Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation
Raman spectroscopy is a non-destructive technique that provides detailed information about the molecular vibrations of a sample, serving as a "vibrational fingerprint." ceriumlabs.com For cerium sulfate, Raman spectra reveal characteristic bands corresponding to the vibrations of the sulfate (SO₄²⁻) groups and the cerium-oxygen bonds. These spectral signatures are sensitive to the coordination environment, hydration state, and crystalline phase of the compound. While fluorescence interference can sometimes be a challenge, techniques like sequentially shifted excitation (SSE) Raman spectroscopy can effectively remove such backgrounds to reveal the true Raman spectrum. researchgate.netodu.edu
In situ Raman spectroscopy is a powerful technique for monitoring chemical reactions and structural transformations in real-time, under actual reaction conditions. researchgate.net This methodology allows for the direct observation of changes in the vibrational modes of this compound as it participates in a reaction. For example, in situ Raman has been used to study catalytic processes where ceria (CeO₂), often derived from this compound, is a key component. researchgate.netmdpi.com It can track the changes in the oxidation states of cerium and the formation of surface species during reactions like the preferential oxidation of CO (CO-PROx). researchgate.net In studies of thermochemical sulfate reduction (TSR), in situ Raman spectroscopy has been instrumental in identifying intermediate sulfur species and elucidating complex reaction pathways where sulfate is reduced.
X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification
X-ray diffraction (XRD) is the primary technique for determining the crystalline structure and identifying different phases of solid materials like this compound. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, one can determine the arrangement of atoms within the crystal lattice. This is essential for distinguishing between anhydrous and various hydrated forms of this compound, as well as identifying different polymorphs (different crystal structures of the same compound). chalmers.seresearchgate.net Some samples may be amorphous or have weak crystallinity, which is also revealed by XRD patterns showing broad, undefined peaks instead of sharp ones. researchgate.net
XRD analysis has been critical in characterizing the diverse structures of this compound hydrates. For example, two polymorphic forms of cerium(IV) sulfate tetrahydrate, Ce(SO₄)₂·4H₂O, have been identified. researchgate.net The α-form crystallizes in the orthorhombic space group Fddd, while the β-form crystallizes in the orthorhombic space group Pnma. researchgate.net Although both structures feature cerium atoms coordinated to four water molecules and four sulfate groups, the geometric arrangement of these ligands differs. researchgate.net
Similarly, various cerium(III) sulfate hydrates have been structurally elucidated. A tetrahydrate, Ce₂(SO₄)₃·4H₂O, crystallizes in the monoclinic space group P2₁/n, while an octahydrate, β-Ce₂(SO₄)₃·8H₂O, represents a new structure type in the monoclinic space group Pn. chalmers.se The thermal dehydration of these hydrates to form anhydrous Ce₂(SO₄)₃ can also be followed using XRD. chalmers.se
| Compound | Formula | Crystal System | Space Group | Reference |
| α-Cerium(IV) Sulfate Tetrahydrate | α-Ce(SO₄)₂·4H₂O | Orthorhombic | Fddd | researchgate.net |
| β-Cerium(IV) Sulfate Tetrahydrate | β-Ce(SO₄)₂·4H₂O | Orthorhombic | Pnma | researchgate.net |
| Cerium(III) Sulfate Tetrahydrate | Ce₂(SO₄)₃·4H₂O | Monoclinic | P2₁/n | chalmers.se |
| β-Cerium(III) Sulfate Octahydrate | β-Ce₂(SO₄)₃·8H₂O | Monoclinic | Pn | chalmers.se |
| Sodium Cerium(III) Sulfate Hydrate | NaCe(SO₄)₂·H₂O | Trigonal | P3₁21 | scispace.com |
This table summarizes crystallographic data for several known this compound hydrates as determined by X-ray diffraction.
Structural Characterization of Cerium-Derived Nanomaterials
The crystalline structure of cerium-derived nanomaterials is fundamental to their properties and is primarily investigated using X-ray diffraction (XRD) and selected area electron diffraction (SAED).
XRD is a powerful technique for determining the phase and crystal structure of materials. For instance, in the synthesis of cerium oxide (CeO2) nanoparticles from this compound precursors, XRD patterns are used to confirm the formation of the desired cubic fluorite structure. scielo.brscielo.br The broadness of the diffraction peaks can also be used to estimate the average crystallite size via the Scherrer equation. uky.eduacs.org Studies have shown that the calcination temperature of cerium (IV) sulfate significantly influences the resulting crystalline structure, which in turn affects the material's catalytic activity. techscience.com
SAED, a technique performed within a transmission electron microscope (TEM), provides crystallographic information from a localized area of the sample. SAED patterns complement XRD data by confirming the crystalline nature of individual nanoparticles or agglomerates. worldscientific.comrsc.org For example, SAED patterns of CeO2 nanoparticles have been used to confirm their cubic structure and high crystallinity. acs.orgresearchgate.net The interplanar distances measured from SAED patterns can be compared with XRD data to provide a more complete structural analysis. rsc.org
Key Findings from Structural Characterization:
| Technique | Information Obtained | Example Application |
| XRD | Crystal phase, crystallite size, phase purity | Confirmation of the cubic fluorite structure of CeO2 nanoparticles synthesized from this compound. scielo.brscielo.bracs.org |
| SAED | Local crystallinity, crystal structure | Complements XRD by providing diffraction data from specific nanoparticles, confirming their single-crystalline nature. worldscientific.comrsc.orgresearchgate.net |
Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and nanostructure of cerium-derived materials.
SEM provides high-resolution images of the sample's surface, revealing details about particle shape, size distribution, and agglomeration. scielo.brscielo.br For example, SEM analysis of CeO2 nanoparticles derived from this compound has shown that the particles can agglomerate into spherical shapes. scielo.brscielo.br Field-Emission SEM (FE-SEM) offers even higher resolution, enabling the visualization of uniformly distributed nanoparticles with minimal agglomeration. researchgate.net
TEM offers higher magnification and resolution than SEM, allowing for the direct imaging of individual nanoparticles and their internal structure. worldscientific.com TEM analysis can determine the precise size and shape of nanoparticles, with studies on cerium oxide nanoparticles showing sizes around 16 nm and random (spherical and cubic) shapes. scielo.brscielo.brresearchgate.net High-Resolution TEM (HR-TEM) can even visualize the atomic lattice fringes of crystalline nanoparticles, providing further confirmation of their crystal structure. rsc.orgresearchgate.net
Comparative Analysis of SEM and TEM for Cerium Nanomaterials:
| Technique | Primary Information | Resolution | Typical Observations for Cerium-Derived Nanomaterials |
| SEM | Surface morphology, particle agglomeration, size distribution | Lower | Spherical agglomerates of nanoparticles. scielo.brscielo.br |
| TEM | Individual particle size and shape, internal structure, crystallinity | Higher | Uniformly dispersed, individual nanoparticles with sizes in the nanometer range. scielo.brscielo.brworldscientific.com Random spherical and cubic shapes. researchgate.net |
Elemental Distribution Mapping via Energy Dispersive X-ray Spectroscopy (EDX)
Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is a technique used for elemental analysis. spark904.nl It identifies the elemental composition of a sample and can be used to create elemental maps showing the spatial distribution of different elements. bham.ac.uk
In the context of cerium-derived materials, EDX is used to confirm the presence of cerium, oxygen, and sulfur (in the case of sulfated materials) and to assess their distribution. mdpi.com For instance, in sulfated cerium oxide (S-CeO2), EDX mapping has demonstrated the uniform distribution of cerium, oxygen, and sulfur atoms throughout the material, confirming successful sulfation. mdpi.com This technique is also crucial for analyzing composite materials, where it can verify the distribution of cerium-containing nanoparticles within a matrix. mdpi.combeilstein-journals.org EDX analysis coupled with SEM can also verify the presence of cerium in synthesized nanoparticles. acs.org
Typical EDX Findings for Cerium-Based Materials:
| Material | Elements Detected | Distribution Analysis |
| Sulfated Cerium Oxide (S-CeO2) | Ce, O, S | Uniform distribution of all elements, confirming successful sulfation. mdpi.com |
| CeO2/Si(O)C core-shell nanoparticles | Ce, O, Si | Cerium confined to the shell, indicating a core-shell structure. beilstein-journals.org |
| PANI/CeO2 nanocomposite | Ce, O, C, N | Confirms the elemental composition of the composite material. researchgate.net |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and characterize chemical bonds within a material. ceriumlabs.com The FT-IR spectrum provides a molecular "fingerprint" of the sample.
For this compound and its derivatives, FT-IR is used to identify the presence of sulfate groups and other functional groups. In the analysis of calcined cerium (IV) sulfate, FT-IR spectra have shown broad peaks corresponding to the undistorted SO4²⁻ tetrahedron. techscience.com The spectra also reveal bands related to O-H stretching and bending vibrations from water molecules. techscience.com In studies of cerium oxide nanoparticles synthesized from this compound, a characteristic peak in the lower wavenumber region (around 450-550 cm⁻¹) is attributed to the O-Ce-O stretching mode, confirming the formation of the metal oxide. scielo.br FT-IR can also be used to detect the removal of precursors, such as carbonates, during the calcination process of cerium-based nanoparticles. frontiersin.org
Key FT-IR Absorption Bands for this compound and Derivatives:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3377 - 3175 | O-H stretching vibrations (water) | techscience.comsemanticscholar.org |
| ~1656 - 1623 | H-O-H bending vibrations (water) | techscience.comsemanticscholar.org |
| ~1100, 981 | Undistorted SO4²⁻ tetrahedron | techscience.com |
| ~593 | S-O or S=O stretching in SO4²⁻ | techscience.com |
| 450 - 550 | O-Ce-O stretching mode | scielo.br |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition and Trace Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample, particularly for trace element analysis. researchgate.net It offers low detection limits and a wide dynamic linear range. researchgate.net
In the analysis of cerium-containing materials, ICP-MS is the preferred method for accurately quantifying the concentration of cerium and other trace elements. inorganicventures.com For instance, it can be used to determine the purity of cerium oxide prepared from cerium-containing precursors by measuring the concentrations of other rare earth elements and impurities at very low levels. researchgate.net Due to the complex spectra generated by rare earth elements in other techniques like ICP-OES, ICP-MS provides a more reliable analysis. inorganicventures.com The technique's high sensitivity allows for the detection of trace metal contaminants in high-purity cerium compounds. spectroscopyeurope.com
Applications of ICP-MS in Cerium Analysis:
| Application | Analyte | Matrix | Key Advantage |
| Purity analysis | Trace rare earth elements | High-purity cerium oxide | High sensitivity and low detection limits for impurity quantification. researchgate.net |
| Environmental analysis | Cerium | Plant samples | Preferred over ICP-OES due to less spectral interference for rare earth elements. inorganicventures.com |
| Quality control | Trace metals | High matrix samples | Capable of accurate determination in complex matrices. spectroscopyeurope.com |
Electrochemical Investigations and Sensor Development Based on Cerium Sulfate Chemistry
Redox Electrochemistry of the Ce(IV)/Ce(III) Couple in Sulfate (B86663) Media
The electrochemical behavior of the Ce(IV)/Ce(III) redox couple in sulfuric acid is complex, influenced by the interplay of electron transfer kinetics, thermodynamics, and the solution chemistry of cerium ions.
The kinetics of the Ce(IV)/Ce(III) redox reaction in sulfuric acid have been described as quasi-reversible. srce.hr The standard potential of the Ce(IV)/Ce(III) couple is notably high, approximately +1.44 V in 1 M sulfuric acid, making cerium(IV) a strong oxidizing agent. However, the kinetics are considered slow and can be influenced by the electrode material and the composition of the electrolyte. soton.ac.ukresearchgate.net
The thermodynamics of the system are heavily influenced by the strong complexation of cerium ions with sulfate. The Ce(IV) ion forms more stable complexes with sulfate than the Ce(III) ion. soton.ac.ukresearchgate.net This differential complexation leads to a significant negative shift in the formal potential of the redox couple as the concentration of sulfuric acid increases. soton.ac.ukresearchgate.net A proposed two-step charge-transfer mechanism in sulfuric acid involves a chemical step, where Ce(IV) exchanges bisulfate ligands with water, followed by a rate-determining electron transfer step that adheres to Marcus theory. nih.gov
The solubility of cerium sulfates in sulfuric acid is a critical factor governing the performance of electrochemical systems. Cerium(III) sulfate's solubility markedly decreases with increasing temperature and sulfuric acid concentration. researchgate.net Conversely, the solubility of ceric(IV) sulfate shows a maximum at around 40 °C. researchgate.net These solubility constraints can limit the operational window for applications like redox flow batteries.
Speciation plays a crucial role in the redox behavior. In sulfuric acid, Ce(III) exists predominantly as the hydrated ion, [Ce(H₂O)₉]³⁺. nih.gov In contrast, the more highly charged Ce(IV) ion forms strong complexes with sulfate and bisulfate ions. Spectroscopic and computational studies suggest that Ce(IV) exists as species like [Ce(HSO₄)₃(H₂O)₃]⁺ or other sulfato-complexes. nih.gov This significant difference in the coordination sphere between the oxidized and reduced forms contributes to the slow electron transfer kinetics and the observed potential shift. soton.ac.uknih.gov The inequivalent complexation is a key reason for the deviation of the redox potential and the kinetic challenges associated with the Ce(IV)/Ce(III) couple in sulfate media. researchgate.net
Kinetics and Thermodynamics of Electron Transfer Processes
Electrochemical Sensing Platforms utilizing Cerium-Based Materials
The electrocatalytic properties of cerium compounds, particularly cerium oxide (CeO₂), which leverages the Ce(IV)/Ce(III) redox cycle, have been widely exploited in the fabrication of electrochemical sensors. These sensors offer high sensitivity and selectivity for a variety of analytes.
Potentiometric sensors, specifically ion-selective electrodes (ISEs), have been developed for the direct determination of Cerium(III) ions. These sensors are typically fabricated by incorporating a specific ionophore into a polymeric membrane or a carbon paste matrix.
For instance, a carbon paste electrode (CPE) and a screen-printed electrode (SPE) were developed using a 2,6-pyridine dicarbomethine-triethylene tetraamine (B13775644) (PDCTETA) macrocyclic Schiff base ligand as the ionophore. researchgate.netrsc.org These sensors exhibited high selectivity for Ce(III) ions over other common cations and demonstrated a Nernstian response within a wide concentration range. researchgate.netrsc.orgrsc.org Another design utilized N,N-bis(salicylidene)-1,3-propanediamine as the ionophore in a carbon paste matrix, which also showed a Nernstian slope and a low detection limit for Ce(III). abechem.com The use of 1,3,5-trithiane (B122704) as a membrane carrier in a PVC-based sensor has also been reported, offering good selectivity and a long operational lifetime. acs.org
The performance of these ISEs is summarized in the table below.
| Sensor Type | Ionophore | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Response Time |
| Carbon Paste Electrode (CPE) | PDCTETA | 1 × 10⁻⁷ to 1 × 10⁻¹ | 1.10 × 10⁻⁸ | 8 s |
| Screen-Printed Electrode (SPE) | PDCTETA | 1 × 10⁻⁸ to 1 × 10⁻¹ | 5.24 × 10⁻⁹ | 6 s |
| Carbon Paste Electrode (CPE) | N,N-bis(salicylidene)-1,3-propanediamine | 1.0×10⁻⁸ to 1.0×10⁻³ | 5.17×10⁻⁹ | <8 s |
| PVC Membrane Electrode | 1,3,5-Trithiane | 5.0 × 10⁻⁵ to 1.0 × 10⁻¹ | 3.0 × 10⁻⁵ | <15 s |
This table is generated based on data from the text.
Cerium oxide nanoparticles (CeO₂ NPs) are frequently used to modify electrodes due to their high surface area, electrocatalytic activity, and biocompatibility. doi.orgtandfonline.com These modified electrodes have proven effective in the sensitive detection of various biologically and environmentally significant molecules.
Uric Acid: Electrodes modified with CeO₂ nanostructures have been successfully employed for uric acid (UA) detection. rsc.orgrsc.org A sensor using a grain-like CeO₂ nanostructure on a screen-printed carbon electrode (SPCE) showed excellent linear performance and a low detection limit for UA. rsc.orgrsc.org Another approach involved a poly(Congo red) and cerium oxide modified carbon paste electrode, which demonstrated enhanced sensitivity for UA even in the presence of interferences. tandfonline.comtandfonline.com Metal-organic framework-derived CeO₂ functionalized with gold nanoparticles has also been used to create a highly sensitive sensor for UA quantification. mdpi.com
Hydrogen Peroxide: Cerium oxide's ability to shuttle between Ce(III) and Ce(IV) states makes it an excellent catalyst for the reduction or oxidation of hydrogen peroxide (H₂O₂). rsc.org Sensors have been fabricated by modifying glassy carbon electrodes with polyaniline/CeO₂ nanocomposites, which exhibited good electrocatalytic properties towards H₂O₂. rsc.orgsemanticscholar.orgrsc.org Other designs include modifying screen-printed electrodes with ceria nanocubes and carbon blacks. researchgate.net
Nicotine (B1678760): Electrochemical sensors for nicotine have been developed by electrodepositing cerium nanoparticles onto a carbon paste electrode. researchgate.netrsc.orgresearchgate.net The presence of an anionic surfactant like sodium dodecylsulfate (SDS) in the measurement medium was found to enhance the sensitivity of the sensor. researchgate.netrsc.org These sensors have been successfully applied to determine nicotine in real samples such as urine and commercial cigarettes. researchgate.net
Organophosphorus Pesticides: Cerium-based materials are effective in the detection of organophosphorus pesticides (OPs). One type of sensor operates by using the CeO₂-modified electrode to detect p-nitrophenol, a product of the degradation of pesticides like methyl-paraoxon by the phosphatase-mimicking activity of CeO₂. nih.gov Another strategy involves an acetylcholinesterase (AChE) biosensor where a screen-printed carbon electrode is modified with cerium oxide-chitosan to improve the electrochemical response and enzyme immobilization. doi.orgelectrochemsci.org Flexible sensors based on laser-induced graphene modified with CeO₂ have also been developed for sensitive OP detection. nih.govmdpi.com
The table below summarizes the performance of various cerium-based sensors for these analytes.
| Analyte | Electrode Modification | Linear Range | Detection Limit |
| Uric Acid | Grain-like CeO₂/SPCE | Up to 1070 μM | - |
| Uric Acid | Poly(Congo red)-CeO₂/CPE | - | 0.478 mM |
| Uric Acid | MOF-derived CeO₂/AuNPs/CPE | 0.05-1 µM & 1-50 µM | 0.011 µM |
| Hydrogen Peroxide | Polyaniline/CeO₂/GCE | - | - |
| Nicotine | Ce-Nanoparticles/CPE with SDS | 8 × 10⁻⁶ to 10⁻⁴ M | 9.43 × 10⁻⁸ M |
| Methyl-paraoxon | CeO₂ nanozyme/GCE | 0.1 to 100 μmol/L | 0.06 μmol/L |
| Chlorpyrifos | CeO₂/Laser-Induced Graphene | 1.4 × 10⁻⁸ to 1.12 × 10⁻⁷ M | 7.01 × 10⁻¹⁰ M |
This table is generated based on data from the text.
The combination of cerium-based materials with carbon nanotubes (CNTs) and polymers in composite electrodes leads to significant synergistic effects, enhancing sensor performance. CNTs provide a large surface area, excellent electrical conductivity, and mechanical strength, which facilitates faster electron transfer and improves the stability of the electrode. mdpi.comresearchgate.net Polymers, such as chitosan (B1678972) or polyaniline, not only improve the dispersion of both the cerium oxide and CNTs but also offer good biocompatibility for biosensor applications and can introduce additional functional groups for analyte interaction or enzyme immobilization. doi.org
This synergy is evident in several sensor designs:
In Ce(III) ion-selective electrodes, the inclusion of multi-walled carbon nanotubes (MWCNTs) with the Schiff base ionophore improved the linear range and detection limit of the sensor. researchgate.netrsc.orgrsc.org
For organophosphorus pesticide detection, a composite of cerium oxide-chitosan and mesoporous carbon-chitosan was used to enhance the electrochemical response and increase the amount of immobilized acetylcholinesterase, leading to significantly improved sensitivity. doi.orgelectrochemsci.org
In a sensor for the antibacterial drug sulfamethazine, a composite of cerium vanadate (B1173111) and MWCNTs provided good conductivity and catalytic performance. mdpi.com
The combination of polyaniline with CeO₂ created a nanocomposite with customized properties suitable for detecting hydrogen peroxide, demonstrating enhanced electrocatalytic oxidation and a lower detection limit. rsc.orgsemanticscholar.orgrsc.org
These examples highlight how the integration of polymers and carbon nanotubes with cerium compounds creates robust, highly sensitive, and selective electrochemical sensing platforms.
Modified Electrodes for Bioactive Molecule and Environmental Pollutant Sensing (e.g., Uric Acid, Hydrogen Peroxide, Nicotine, Organophosphorus Pesticides)
Electroanalytical Performance Parameters (Sensitivity, Detection Limits, Selectivity)
The performance of electrochemical sensors based on cerium compounds is defined by key analytical parameters, including sensitivity, limit of detection (LOD), and selectivity. These parameters are crucial for evaluating a sensor's suitability for real-world applications. nih.gov The use of nanomaterials, such as those derived from cerium, can significantly enhance these performance metrics by providing a larger surface area and improved electrocatalytic activity. researchgate.net
Sensitivity and Detection Limits: The sensitivity of a sensor refers to the magnitude of change in its output signal in response to a change in analyte concentration. The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. nih.gov Sensors utilizing cerium compounds have demonstrated impressive sensitivity and low detection limits for a variety of analytes. For instance, a sensor for Mg(II) ions using cerium oxide (CeO₂) microcuboids exhibited a high sensitivity of 2.856 μA mM⁻¹ and a detection limit of 19.84 μM. mdpi.com Another study on a sensor for the dye Sunset Yellow FCF, using a combination of tin and cerium dioxide nanoparticles, showed a significantly increased electroactive surface area and electron transfer rate compared to a bare electrode. nih.gov A sensor for hydrogen peroxide using a polyaniline/cerium oxide nanocomposite achieved a detection limit of 0.1484 μM within a linear response range of 2 μM to 100 μM. rsc.org Furthermore, an electrochemical sensor developed for detecting trace lead (Pb²⁺) using a AgNPs@CeO₂/Nafion composite achieved a sensitivity of 0.3273 µA·µg⁻¹·L and a detection limit as low as 0.17 μg·L⁻¹. mdpi.com For the detection of Ce(III) ions directly, a screen-printed electrode modified with a specific Schiff base-carbon nanotube ionophore showed a detection limit of 5.24 x 10⁻⁹ mol L⁻¹. nih.gov
Selectivity: Selectivity is a sensor's ability to detect a target analyte in the presence of other, potentially interfering, species. nih.gov Cerium-based sensors have shown good selectivity in complex matrices. For example, a sensor designed for hydroxyl radicals (•OH) was able to distinguish them from similar reactive oxygen species like hydrogen peroxide. researchgate.net The development of ion-selective electrodes with materials doped with specific ionophores can yield very low detection limits, often in the nanomolar range, by improving selectivity. nih.gov The unique redox properties of cerium, cycling between Ce³⁺ and Ce⁴⁺ states, contribute to the catalytic mechanisms that can enhance both sensitivity and selectivity for target analytes. nih.govmdpi.com
Table 1: Performance Parameters of Various Cerium-Based Electrochemical Sensors
| Sensor Target | Sensor Composition | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
|---|---|---|---|---|---|
| Cerium(III) ions | Schiff base-carbon nanotube/SPE | 1x10⁻⁸ to 1x10⁻¹ mol L⁻¹ | 5.24 x 10⁻⁹ mol L⁻¹ | 19.63 mV/decade | nih.gov |
| Hydroquinone | CeO₂/GCE | 15 to 225 µM | Not Specified | Not Specified | nih.gov |
| Lead(II) | AgNPs@CeO₂/Nafion/GCE | 1 to 100 μg·L⁻¹ | 0.17 μg·L⁻¹ | 0.3273 µA·µg⁻¹·L | mdpi.com |
| Hydrogen Peroxide | PANI/CeO₂(10)/GCE | 2 to 100 μM | 0.1484 μM | Not Specified | rsc.org |
| Hydroxyl Radicals | CeOₓ-Au/Carbon | 0.05 - 5 mM | 58 µM | Not Specified | researchgate.net |
| Magnesium(II) ions | CeO₂ microcuboids/GCE | 0 to 3 mM | 19.84 μM | 2.856 μA mM⁻¹ | mdpi.com |
| Sunset Yellow FCF | SnO₂–CeO₂ NPs–HDPB/GCE | Not Specified | Not Specified | 5.8-fold current increase vs. bare GCE | nih.gov |
GCE: Glassy Carbon Electrode, SPE: Screen-Printed Electrode, PANI: Polyaniline, HDPB: Hexadecylpyridinium bromide
Cerium Sulfate in Advanced Energy Storage Systems
Evaluation of Cerium Redox Couples in Redox Flow Batteries (RFBs)
The cerium redox couple (Ce³⁺/Ce⁴⁺) is a subject of significant interest for aqueous redox flow batteries (RFBs) due to its high redox potential, which can range from 1.28 V to 1.72 V depending on the supporting electrolyte. researchgate.netnih.gov This high potential allows for the construction of RFBs with high open-circuit voltages (OCV), a key factor for achieving high energy density. researchgate.netresearchgate.net For example, the Zinc-Cerium (Zn-Ce) RFB has a thermodynamic cell potential of 2.48 V, and the Vanadium-Cerium (V-Ce) system can achieve an OCV of approximately 1.87 V, which is significantly higher than the ~1.26 V of the common all-vanadium RFB. researchgate.netresearchgate.net
Electrochemical Stability and Cycling Performance
The electrochemical stability and long-term cycling performance are critical for the practical application of RFBs. Cerium-based RFBs have demonstrated promising, albeit varied, performance metrics. In a Vanadium-Cerium (V-Ce) system using an MSA-based electrolyte, nearly 100% coulombic efficiency (CE) and around 70% energy efficiency (EE) were maintained over 100 cycles at a current density of 50 mA·cm⁻². rsc.org This system also showed a remarkable reduction in capacity fade—over 95% less than systems using sulfuric acid. rsc.org Another study on a V-Ce RFB reported an energy efficiency of 85.4% and a current efficiency of 80.1%, demonstrating the potential of dual-cell configurations with optimized electrodes. electrochemsci.org
For a Ce-V cell, the open-circuit voltage remained stable at 1.87 V for more than 48 hours, indicating a low self-discharge rate, which was supported by a coulombic efficiency of about 87%. researchgate.net The stability of the electrode materials is also a crucial factor, as the high potential of the Ce⁴⁺/Ce³⁺ couple can promote side reactions like oxygen evolution and cause corrosion of carbon electrodes. researchgate.netdenora.com Despite these challenges, long-term stability has been observed in cerium flow batteries that utilize modified graphite (B72142) felts, indicating that with proper material engineering, stable and efficient cycling can be achieved. researchgate.net A life-cycle analysis of a Zn-Ce battery operating for over 75 hours and 166 cycles further underscores the progress in enhancing the durability of these high-voltage RFB systems. researchgate.net
Table 2: Performance Metrics of Cerium-Based Redox Flow Batteries
| RFB System | Key Electrolyte/Component | Coulombic Efficiency (CE) | Voltage Efficiency (VE) | Energy Efficiency (EE) | Cycling Stability | Reference |
|---|---|---|---|---|---|---|
| Ce-V Cell | Sulfuric Acid | ~87% | Not Specified | Not Specified | OCV stable at 1.87V for >48h | researchgate.net |
| Ce-V Dual Cell | Methanesulfonic Acid | 80.1% | 46.5% | 85.4% | Stable for 3 full charge/discharge cycles | electrochemsci.org |
| V-Ce ED-RFB | Methanesulfonic Acid | ~100% | Not Specified | ~70% (@50 mA·cm⁻²) | 2.4% capacity fade over 100 cycles | rsc.org |
| Zn-Ce RFB | Mixed (Cl⁻ added) | Not Specified | Not Specified | Not Specified | >75 hours, 166 cycles | researchgate.net |
ED-RFB: Electrode-Decoupled Redox Flow Battery, OCV: Open-Circuit Voltage
Theoretical and Computational Studies of Cerium Sulfate and Its Complexes
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries
Density Functional Theory (DFT) has become an indispensable method for studying cerium complexes, providing a balance between computational cost and accuracy. spandidos-publications.com It is particularly useful for systems with complex electronic structures like those containing cerium, which can exist in both the Ce(III) and Ce(IV) oxidation states. spandidos-publications.comnih.gov DFT calculations can accurately predict molecular geometries, electronic structures, and thermodynamic properties of cerium sulfate (B86663) and its coordination complexes. spandidos-publications.comnih.gov
DFT calculations have been instrumental in elucidating the coordination environments of Ce(III) and Ce(IV) ions in sulfuric acid solutions. nih.govnih.gov These studies, often combined with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS), reveal significant differences in the first coordination shell of the two oxidation states. nih.govnih.gov
Cerium(III) Complexes: Computational models confirm that the Ce³⁺ ion is preferentially coordinated by nine water molecules, forming the aqua ion [Ce(H₂O)₉]³⁺. nih.govnih.gov
Cerium(IV) Complexes: In contrast, the Ce⁴⁺ ion readily forms complexes with sulfate and bisulfate ligands. nih.govnih.gov DFT calculations have shown that a structure with three bisulfate ligands, [Ce(H₂O)₆(HSO₄)₃]⁺, is energetically favorable. nih.govnih.gov This complexation with anions from the sulfuric acid electrolyte is a key factor in the different redox behavior of the Ce³⁺/Ce⁴⁺ couple compared to non-complexing acids. nih.gov
DFT calculations have also been used to compare the stability of different potential Ce(IV) complexes. For instance, calculations showed that a proposed structure with three sulfate ligands was less favorable than the bisulfate-complexed species. nih.govnih.gov The DFT-predicted ligand-exchange free energy for the formation of [Ce(H₂O)₆(HSO₄)₃]⁺ aligns well with the experimentally observed shift in the redox potential of the Ce³⁺/Ce⁴⁺ couple in sulfuric acid. nih.govnih.gov
Table 1: Comparison of DFT-Calculated and Experimental Parameters for Cerium-Sulfate Complexes
| Parameter | Ce(III) Species | Ce(IV) Species | Experimental Observation/Agreement |
|---|---|---|---|
| Coordination | [Ce(H₂O)₉]³⁺ nih.govnih.gov |
[Ce(H₂O)₆(HSO₄)₃]⁺ nih.govnih.gov |
Supported by EXAFS data. nih.govnih.gov |
| Ce-O Bond Distance Shift | - | - | DFT-predicted shift of 0.14 Å is close to the experimental value of 0.16 Å. nih.govnih.gov |
| Ligand-Exchange Free Energy | N/A | -28.9 kJ/mol (predicted) | Good agreement with experimentally observed redox potential shift. nih.govnih.gov |
The significant structural rearrangement between the hydrated Ce³⁺ ion and the sulfate-complexed Ce⁴⁺ ion is a critical aspect of the charge transfer (CT) mechanism. nih.govresearchgate.net DFT calculations help to explain the extreme asymmetry and electrolyte-dependent kinetics of the Ce³⁺/Ce⁴⁺ redox reaction. nih.govnih.gov
The process is not a simple electron transfer but involves a chemical step. nih.govnih.gov Computational studies support a two-step mechanism (a CE mechanism), where a chemical step (C) precedes the electron transfer step (E): nih.govnih.gov
Ligand Exchange (C): The anion-complexed Ce⁴⁺ species, [Ce(H₂O)₆(HSO₄)₃]⁺, rapidly undergoes a ligand exchange, replacing the bisulfate anions with water molecules to form [Ce(H₂O)₉]⁴⁺. nih.govnih.gov
Electron Transfer (E): This is followed by a rate-determining outer-sphere electron transfer between [Ce(H₂O)₉]⁴⁺ and [Ce(H₂O)₉]³⁺. nih.govnih.gov
This mechanism, where the species undergoing electron transfer have the same coordination sphere, is consistent with the observation that the reaction kinetics are independent of the electrode material, a characteristic of outer-sphere electron transfer. nih.govnih.gov The energy calculations from DFT support the favorability of this pathway and help explain the observed kinetic asymmetries. nih.govnih.gov
Investigation of Cerium(III) and Cerium(IV) Coordination Complexes with Sulfate Ligands
Reaction Kinetics and Mechanism Modeling
Computational modeling extends beyond static structures to the dynamics of chemical reactions involving cerium sulfate. These models are crucial for understanding reaction mechanisms and predicting how reaction rates will change under different conditions.
By combining theoretical principles with experimental data, it is possible to derive detailed rate laws that describe the kinetics of this compound reactions. nih.govmurdoch.edu.au For the Ce³⁺/Ce⁴⁺ redox reaction in sulfuric acid, a rate law derived from the proposed CE mechanism provides a better fit to experimental kinetic data than the standard Butler-Volmer equation, especially in capturing the dependence of Tafel slopes on the Ce⁴⁺ concentration. nih.govnih.gov
The modeling of complex reactions, such as the cerium-catalyzed Belousov–Zhabotinsky (BZ) reaction where this compound is a key component, relies on identifying all relevant intermediate species and equilibria. murdoch.edu.aurjraap.com Computational techniques can be used to determine the formation constants and reactivity of intermediate cerium(IV)-oxalate-sulfate complexes, which are crucial for building a quantitative reaction model. murdoch.edu.aurjraap.com This involves solving a set of equations that describe the rapid pre-equilibria and the subsequent non-equilibrium processes. murdoch.edu.aurjraap.com
Table 2: Key Aspects of Kinetic Modeling for this compound Reactions
| Reaction System | Modeling Approach | Key Findings |
|---|---|---|
| Ce³⁺/Ce⁴⁺ Redox in H₂SO₄ | Rate law derived from CE mechanism. nih.govnih.gov | Better fit to experimental data than Butler-Volmer. nih.govnih.gov |
| Fit to kinetic data to extract parameters. nih.gov | Reorganization energy and Gibbs free energy of ligand exchange can be determined. nih.gov | |
| Cerium-Catalyzed BZ Reaction | Quantitative model including intermediate complexes. murdoch.edu.aurjraap.com | Identifies parallel reaction pathways involving different cerium(IV)-oxalate complexes. murdoch.edu.aurjraap.com |
| Construction of species distribution diagrams. murdoch.edu.au | Highlights the necessity of including intermediate complexes in the overall reaction scheme. murdoch.edu.au |
Computational models are powerful tools for predicting the catalytic activity of this compound in various reactions. By calculating the activation energies of different potential reaction steps, DFT can identify the most likely catalytic pathway. spandidos-publications.com For instance, in the catalytic decomposition of pollutants, models can predict how the addition of cerium and sulfate to a catalyst support like HZSM-5 enhances catalytic activity by creating more acidic sites and facilitating electron transfer through the Ce⁴⁺/Ce³⁺ redox cycle. mdpi.com
These predictive models can guide the design of more efficient catalysts. For example, understanding the role of Lewis acidity and the Ce⁴⁺/Ce³⁺ redox couple allows for the targeted modification of catalyst surfaces to improve performance in applications like the oxidation of volatile organic compounds or the reduction of nitrogen oxides. mdpi.comacs.org
Computational Determination of Rate Laws and Intermediate Formation
Quantum Chemical Approaches to Nanomaterial Properties
Quantum chemical methods are vital for understanding the unique properties of nanomaterials, where surface effects and quantum confinement dominate. While research has heavily focused on cerium oxide (ceria, CeO₂) nanoparticles, the theoretical approaches are directly applicable to understanding sulfated ceria or this compound nanomaterials. murdoch.edu.aunih.gov
Quantum chemical studies, primarily using DFT, investigate how the electronic structure of ceria nanoparticles is influenced by their size, morphology, and surface chemistry. nih.govacs.org A key feature of ceria nanoparticles is the increased concentration of Ce³⁺ ions and oxygen vacancies compared to the bulk material, which is crucial for their catalytic activity. spandidos-publications.comnih.gov The formation of these defects can be described as a quantum ionization process involving cerium's 4f electrons. spandidos-publications.com
The introduction of sulfate groups onto the surface of ceria nanoparticles, creating sulfated ceria, can be modeled to understand its effect on surface properties and catalytic behavior. murdoch.edu.au Quantum chemical calculations can predict how sulfation alters the acidity of the nanoparticle surface and its interaction with reactant molecules. murdoch.edu.au These models help explain the enhanced catalytic activity of sulfated ceria in various reactions.
Furthermore, quantum chemical modeling can simulate the vibrational spectra (IR and Raman) of surface species, providing a way to identify the types of sulfate and bisulfate groups adsorbed on the nanoparticle surface. This allows for a detailed correlation between the surface structure at the quantum level and the observed macroscopic properties of the nanomaterial.
Energy Band Matching Principles in Nanozyme Design
The catalytic efficacy of nanozymes, including those based on this compound, is fundamentally governed by their electronic structure and the principles of energy band matching with their substrates. This principle dictates that for efficient catalytic activity, the energy levels of the nanozyme's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—or the valence and conduction bands in solid-state nanozymes, must appropriately align with the redox potential of the substrate molecules. This alignment facilitates electron transfer, which is the cornerstone of the catalytic redox reactions that these nanozymes mediate.
The catalytic versatility of cerium-based nanozymes stems from the facile redox cycling between Ce(III) and Ce(IV) oxidation states. acs.orgresearchgate.netmdpi.com This redox couple's potential is highly sensitive to the local chemical environment, including the nature of the coordinating ligands, which in the case of this compound are the sulfate ions. nih.govacs.org Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structures of cerium complexes and informing the design of cerium-based nanozymes. nih.govresearchgate.net
For a nanozyme to act as an effective catalyst, the energy of its LUMO must be low enough to accept electrons from a substrate (oxidation), or the energy of its HOMO must be high enough to donate electrons to a substrate (reduction). The presence of sulfate ligands significantly influences the electronic structure of cerium ions. DFT calculations have shown that the coordination of sulfate or bisulfate anions to Ce(IV) ions is energetically favorable and alters the redox potential of the Ce(III)/Ce(IV) couple. nih.govacs.org Specifically, in a sulfuric acid medium, the dominant Ce(IV) species is suggested to be [CeIV(H2O)6(HSO4)3]+. nih.govacs.org This complexation affects the energy levels of the cerium-centered orbitals involved in catalysis.
The concept of band gap engineering, extensively studied in cerium oxide (CeO2) nanozymes, provides a useful parallel for understanding this compound systems. The band gap is the energy difference between the valence band and the conduction band. In CeO2, this gap can be narrowed by introducing oxygen vacancies or doping with other metals, which creates defect states within the band gap. acs.orgthno.orgworldscientific.com These defect states can act as intermediate steps for electron transfer, thereby enhancing catalytic activity under visible light. acs.org For instance, the band gap of pristine CeO2 is approximately 3.2 eV, but it can be reduced through defect engineering. chemrxiv.orgresearchgate.netscielo.br Similarly, the electronic properties and the effective band gap of this compound-based nanozymes can be tuned. Studies on cerium-oxysulfate clusters have shown that their band gap energies can be influenced by the incorporation of different transition metals. osti.gov
The table below summarizes the band gap energies for various cerium-based materials, illustrating the tunability of their electronic properties.
| Material | Band Gap (eV) | Reference |
| Pristine CeO2 | ~3.2 | researchgate.netscielo.br |
| Defect-engineered CeO2 | 2.5 | chemrxiv.org |
| Ce-oxysulfate cluster (CeCe70) | ~2.88 | osti.gov |
| Ni-doped Ce-oxysulfate cluster (NiCe70) | 2.93 | osti.gov |
| Co-doped Ce-oxysulfate cluster (CoCe70) | 2.91 | osti.gov |
| Cu-doped Ce-oxysulfate cluster (CuCe70) | ~2.88 | osti.gov |
| Fe-doped Ce-oxysulfate cluster (FeCe70) | ~2.88 | osti.gov |
In the context of nanozyme design, the energy levels of the substrate must also be considered. For a reaction to proceed efficiently, there must be a favorable energetic overlap between the nanozyme's orbitals and the substrate's orbitals. For example, in the peroxidase-like activity of cerium-based nanozymes, where hydrogen peroxide (H2O2) is reduced, the LUMO of the nanozyme must be positioned to accept electrons and facilitate the cleavage of the O-O bond in H2O2. The presence of sulfate ligands modulates these energy levels, and computational models can predict the favorability of this electron transfer process. researchgate.net By tuning the composition and structure of this compound complexes, it is theoretically possible to optimize the energy band alignment for specific catalytic applications.
Integration of Cerium Sulfate in Advanced Functional Materials and Nanotechnology
Engineering of Cerium Oxide Nanoparticles from Cerium Sulfate (B86663) Precursors
The synthesis of cerium oxide (CeO₂) nanoparticles from cerium sulfate precursors is a widely employed method that allows for precise control over the final product's characteristics. nih.govtheiet.org The process typically involves a precipitation reaction where an aqueous solution of cerium(IV) sulfate is reacted with a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. nih.gov This method is valued for its simplicity, low cost, and ability to be scaled up. core.ac.uk
Researchers can tailor the morphology of cerium oxide nanoparticles by carefully controlling synthesis parameters. For instance, the precipitation method using cerium(IV) sulfate tetrahydrate as the precursor can yield spherical-like nanoparticles. nih.govtheiet.org The choice of solvent and post-synthesis treatment can also influence the shape. For example, treating CeO₂ nanoparticles in boiling water, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of spherical-like shapes for larger particles and cubical-like shapes for smaller ones. theiet.org Other morphologies, such as nanorods, nanotubes, and nanowires, can also be achieved by adjusting reaction conditions, demonstrating the versatility of this compound as a precursor. unl.edu
The size of cerium oxide nanocrystals can be precisely controlled by manipulating synthesis conditions. Factors such as reaction temperature, pH, and the type of precipitating agent used play a significant role. nih.govcore.ac.uknih.gov For example, using sodium hydroxide as the precipitating agent at room temperature has been shown to produce smaller crystallite sizes compared to using ammonium hydroxide. nih.gov Microwave-assisted heating of a mixture containing a this compound precursor and sodium hydroxide allows for the control of nanorod length from under 51 nm to over 1.7 µm by simply varying the temperature between 80°C and 200°C. google.com
The surface chemistry of the resulting cerium oxide nanoparticles is critical for their application, particularly in catalysis and biomedicine. rsc.org The catalytic activity is largely dependent on the ratio of Ce³⁺ to Ce⁴⁺ ions on the surface, which is linked to the presence of oxygen vacancies. rsc.orgresearchgate.net By using this compound as a precursor, it is possible to synthesize nanoparticles with a high concentration of surface Ce³⁺ ions, which enhances their antioxidant properties. nih.gov The surface of nanoparticles prepared from this compound can also be stabilized by sulfate groups, which are strongly bonded to the ceria surface. theiet.org
Tailored Synthesis for Specific Morphologies (e.g., Spherical-like)
Incorporation into Polymer Matrices for Enhanced Material Properties
This compound is incorporated into various polymer matrices to create composites with improved physical and chemical properties. These composites find applications in diverse fields, including electronics, optics, and biomedical engineering.
The addition of this compound can significantly alter the electrical and optical properties of polymers. In a study involving polyvinylidene fluoride (B91410) (PVDF), the addition of cerium(IV) sulfate tetrahydrate was found to increase the dielectric permittivity by 62% at 1 KHz with a 0.8% content of the cerium salt. researchgate.netsavvysciencepublisher.com This enhancement is attributed to the Maxwell-Wagner effect. researchgate.netsavvysciencepublisher.com Furthermore, the incorporation of this compound led to a 130% enhancement in the fluorescence peak and a blue shift in the maximum fluorescence intensity, indicating its potential for optical and photonic applications. researchgate.netsavvysciencepublisher.com In styrene-butadiene rubber (SBR) composites, the inclusion of this compound influenced the dielectric properties, including the relative permittivity and dielectric loss, as a function of both frequency and concentration. researchgate.netvot.pl
Interactive Data Table: Effect of this compound on PVDF Properties
| This compound Content (%) | Relative Percentage of β phase (Fβ%) Increase | Dielectric Permittivity Increase (at 1 kHz) | Fluorescence Peak Enhancement |
| 0.8 | ~55% | 62% | ~130% |
| Data sourced from studies on PVDF/Ce(SO₄)₂ composites. researchgate.netsavvysciencepublisher.com |
Advanced Composites for Multifunctional Applications
This compound is a component in the design of advanced composites that exhibit multiple functionalities, making them suitable for a range of high-tech applications.
This compound is utilized in the synthesis of hybrid metal oxide catalysts, which are designed to leverage the synergistic effects between different components. For instance, cerium oxide-based catalysts are developed for the total oxidation of volatile organic pollutants. cardiff.ac.uk In these systems, the choice of cerium precursor, including this compound, can impact the physicochemical properties and, consequently, the catalytic activity. cardiff.ac.uk The addition of other metals, like iron, to create CeFeOx mixed metal oxide catalysts can either enhance or inhibit catalytic activity depending on the target reaction. cardiff.ac.uk Furthermore, sulfated cerium oxide, prepared from this compound, can be a component in catalysts designed for the decomposition of potent greenhouse gases like tetrafluoromethane (CF₄). The sulfation process can increase the number of acidic sites on the catalyst, which are crucial for the decomposition reaction. mdpi.com These hybrid systems are also explored for applications in selective catalytic reduction of NOx, where cerium-based components can act as a SO₂ trap, preventing the deactivation of the catalyst by sulfur compounds. mdpi.com
Environmental Science and Remediation Strategies Involving Cerium Sulfate Chemistry
Advanced Oxidation Processes (AOPs) for Water and Wastewater Treatment
Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive species. researchgate.net Cerium-based catalysts have demonstrated excellent performance in various AOPs. researchgate.net Specifically, AOPs that generate sulfate (B86663) radicals (SO₄•⁻) are gaining interest for their efficiency in degrading recalcitrant pollutants. mdpi.comfrontiersin.org
One study investigated the use of cerium(IV) sulfate tetrahydrate (Ce(SO₄)₂·4H₂O) to treat wastewater from a simulated underground coal gasification process. researchgate.net The study found significant reductions in various pollutants, demonstrating the viability of cerium sulfate in AOPs. researchgate.net
Sulfate Radical Generation and Mechanistic Studies
Sulfate radical-based AOPs (SR-AOPs) are considered promising and environmentally friendly technologies for water treatment. mdpi.com These processes rely on the generation of powerful sulfate radicals (SO₄•⁻), which have a high redox potential (E₀ = 2.5–3.1 V) and a longer half-life (30–40 μs) compared to hydroxyl radicals. frontiersin.org The generation of these radicals is typically achieved by activating persulfates, such as peroxymonosulfate (B1194676) (PMS) or peroxydisulfate (B1198043) (PDS). mdpi.comresearchgate.net
Cerium is particularly effective in activating persulfate due to the reversible redox reaction between its Ce(III) and Ce(IV) species. researchgate.net The Ce³⁺/Ce⁴⁺ redox pair can generate surface oxygen vacancies, which helps capture oxygen and transfer electrons more effectively, enhancing the degradation of pollutants. researchgate.net The mechanism involves cerium(III) donating an electron to the persulfate ion, causing the cleavage of the peroxide bond and generating a sulfate radical and cerium(IV). This process can be part of a catalytic cycle where Ce(IV) is subsequently reduced back to Ce(III). The generation of sulfate radicals can also be initiated electrochemically, where continuous electron supply activates persulfate. mdpi.com
A detailed study of the Ce³⁺/Ce⁴⁺ redox reaction in sulfuric acid identified a two-step mechanism. acs.org It begins with a chemical step where the anion-complexed Ce⁴⁺ species exchanges its bisulfate ligands with water, followed by a rate-determining outer-sphere electron transfer. acs.org This mechanism helps explain the kinetics observed in cerium-mediated AOPs. acs.org
Application in Degradation of Recalcitrant Organic Pollutants (e.g., Humic Acids, Antibiotics)
This compound and related cerium-based systems have proven effective in degrading a variety of persistent organic pollutants.
Industrial Wastewater Pollutants: In a study on treating effluent from coal gasification, a system using Ce(SO₄)₂·4H₂O achieved high removal efficiencies for several toxic contaminants. researchgate.net The addition of hydrogen peroxide to the this compound system further enhanced the degradation of dissolved organic carbon (DOC). researchgate.net
| Pollutant | Initial Concentration | Oxidation System | Reduction Efficiency (%) |
|---|---|---|---|
| Polycyclic Aromatic Hydrocarbons (PAHs) | 2459 µg/L | Ce(SO₄)₂·4H₂O | 99.40% |
| Total Phenols | 61.95 mg/L | Ce(SO₄)₂·4H₂O | 99.97% |
| Total Cyanides | 21.00 mg/L | Ce(SO₄)₂·4H₂O | 97.67% |
| Dissolved Organic Carbon (DOC) | 148.0 mg/L | Ce(SO₄)₂·4H₂O | 65.34% |
| Dissolved Organic Carbon (DOC) | 148.0 mg/L | Ce(SO₄)₂·4H₂O + H₂O₂ | 76.35% |
| Heavy Metals | 7.68 mg/L | Ce(SO₄)₂·4H₂O | 90.01% |
Antibiotics: The presence of antibiotics in aquatic environments is a significant threat to ecosystems and human health. biochartoday.com Cerium-based catalysts are being explored to degrade these compounds. A novel cerium nanocomposite tea biochar (CeO₂/BC) was used to activate persulfate for the degradation of Norfloxacin (NOR), achieving a 95.19% removal rate. biochartoday.com The degradation was attributed to the generation of both hydroxyl (•OH) and sulfate (•SO₄⁻) radicals. biochartoday.com Similarly, cerium-based metal-organic frameworks (Ce-MOF) have been used to modify cathodes for the electro-activated persulfate degradation of Levofloxacin (LFX), achieving up to 95% removal after 3 hours. mdpi.com Photocatalytic systems using cerium-doped titanium dioxide have also shown high efficiency, degrading 88.0% of the antibiotic spiramycin (B21755) under UV light. mdpi.com
Humic Acids: Humic acid (HA) is a major component of natural organic matter (NOM) in water sources. nih.gov The photocatalytic degradation of humic acid has been successfully demonstrated using Ce-doped ZnO as a novel catalyst. nih.gov Kinetic modeling indicated that Ce-doped ZnO could serve as an efficient material for the degradation of NOM. nih.gov
Atmospheric Chemistry and Gas Phase Remediation
Cerium-based materials are crucial catalysts in controlling atmospheric pollution, particularly in the removal of nitrogen oxides (NOx) and sulfur oxides (SOx) from flue gases.
Removal of Gaseous Pollutants (e.g., NOx, SOx) using Cerium-Based Catalysts
NOx Removal: Selective catalytic reduction (SCR) using ammonia (B1221849) (NH₃) as a reductant is an effective technology to remove NOx from sources like diesel engines and thermal power stations. researchgate.netmdpi.comrsc.org Cerium oxide (CeO₂) and cerium-based catalysts are extensively studied for low-temperature SCR due to their high oxygen storage capacity and excellent redox properties. researchgate.netmdpi.com The performance of these catalysts is influenced by the preparation method and the addition of other metal oxides, such as tungsten (W), which can enhance activity and resistance to poisons like SO₂. mdpi.comacs.org The mechanism for NOx reduction on cerium-based catalysts can follow both the Langmuir-Hinshelwood and Eley-Rideal pathways. researchgate.net
Interactions with Environmental Contaminants and Remediation Effectiveness
The effectiveness of cerium-based remediation technologies is influenced by the interaction of cerium species with other contaminants and components of the natural environment. Cerium has a known affinity for humic substances, which may alter its availability and transport in aquatic systems. scbt.com
Studies on cerium dioxide (CeO₂) nanoparticles have shown that their transport and retention in porous media are significantly affected by the presence of humic acid and by the solution's chemistry (e.g., pH and ionic strength). researchgate.net The interaction between cerium species and natural organic matter like humic acid can either facilitate or hinder the mobility of the nanoparticles, which in turn impacts their potential for remediation or toxicity. researchgate.net Understanding these interactions is crucial for predicting the fate of cerium-based materials used in remediation and assessing their long-term environmental exposure risks. scbt.com
Geochemical and Planetary Science Applications of Cerium Sulfate
Cerium as a Geochemical Proxy and Paleoenvironmental Indicator
The variable valence of cerium makes it a sensitive indicator of redox conditions. researchgate.net Under oxidizing conditions, Ce³⁺ is converted to the less soluble Ce⁴⁺, leading to a depletion of cerium relative to other rare earth elements (REEs) in the water column and a "negative cerium anomaly" in minerals precipitating from that water. researchgate.netmdpi.com This characteristic is widely used in carbonate rocks to reconstruct past oxygen levels and can be applied to sulfate (B86663) minerals to understand the paleoenvironment at the time of their formation. researchgate.netcambridge.org
The incorporation of cerium into natural sulfates, such as gypsum (CaSO₄·2H₂O) and anhydrite (CaSO₄), is a subject of ongoing research, with significant implications for understanding geological processes. The mechanisms by which trivalent cerium (Ce³⁺) substitutes for cations like Ca²⁺ within the sulfate crystal lattice are not yet fully understood but are known to provide clues about the geochemical conditions during mineral formation. usra.edu
Studies have shown that cerium can be incorporated into gypsum precipitating from sulfate-rich brines. usra.edu For example, research on acid mine drainage has demonstrated that REEs, including cerium, can be retained in gypsum during evaporation. The incorporation is influenced by the ionic radii of the elements, governing how easily Ce³⁺ can fit into the crystal structure.
Analysis of natural, cerium-containing calcium sulfate samples from various geological deposits on Earth reveals a range of cerium concentrations. Bulk concentrations in studied sulfates have been measured from as low as 0.04 parts per million (ppm) to as high as approximately 3.4 ppm. usra.edu These analyses are often conducted using a combination of techniques, including inductively coupled plasma mass spectrometry (ICP-MS) for bulk concentration measurement, and deep UV (DUV) luminescence and Raman spectroscopy for spatially resolved analysis. usra.edu
A key analytical feature is the luminescence of Ce³⁺ when incorporated into sulfate minerals. usra.edu When excited by UV light, Ce³⁺ in a sulfate matrix produces characteristic luminescence patterns, often observed as a broad doublet between 300 to 350 nanometers (nm). usra.edu For instance, a sample of anhydrite from the Proterozoic era, believed to have an evaporitic origin, showed distinct luminescence emissions at approximately 301, 315, and 338 nm, which are characteristic of Ce³⁺. usra.edu The intensity and specific wavelengths of this luminescence can vary within individual mineral grains, reflecting changes in the mineral's micro-chemistry. usra.edu
Interactive Table: Cerium Content and Luminescence in Terrestrial Sulfate Samples A study of five terrestrial sulfate samples identified varying concentrations of cerium and distinct luminescence features. The data below summarizes these findings, highlighting the link between cerium content and observable luminescence.
| Sample ID | Mineralogy (based on Raman Spectroscopy) | Bulk Ce Concentration (ppm) | Luminescence Characteristics | Geologic Context |
|---|---|---|---|---|
| H-1457 | Anhydrite | ~3.4 | High intensity, clearly resolved emissions at ~301, 315, & 338 nm. | Proterozoic Upper Marble Formation, interpreted as evaporitic origin. usra.edu |
| CIT-242 | Hydrated Sulfate | ~1.1 | Weak emissions at ~303 and 325 nm. usra.edu | N/A |
| ARC-99 | Hydrated Sulfate | ~0.7 | Weak emissions at ~303 and 325 nm. usra.edu | N/A |
| H-2090 | Sulfate | ~0.3 | Least distinctive luminescence. usra.edu | N/A |
| K-280 | Sulfate | ~0.04 | Least distinctive luminescence. usra.edu | N/A |
The presence and concentration of cerium in sulfate minerals serve as a proxy for the redox conditions of the environment from which they precipitated. Because the oxidation of Ce³⁺ to Ce⁴⁺ is sensitive to the availability of oxygen, the resulting cerium anomaly (Ce/Ce*) preserved in geological materials can track changes in oxygen levels through Earth's history. researchgate.netcambridge.org
In marine settings, a negative Ce anomaly in chemical sediments like carbonates is a hallmark of an oxic water column. mdpi.comresearchgate.net While less constrained than in carbonates, the analysis of cerium in marine sulfate deposits (evaporites) can similarly provide information on the redox state of ancient oceans and saline lakes. The incorporation of Ce³⁺ into sulfate minerals under specific conditions can shed light on paleoenvironmental contexts. usra.edu For example, the enrichment of cerium in an anhydrite sample from New York was linked to early tectonic activity and proximity to ore deposits, which provided a source for the cerium. usra.edu The study of such samples helps to reconstruct local and regional geochemical histories.
By analyzing the cerium content in sulfate layers within sedimentary sequences, scientists can potentially track fluctuations between oxic, suboxic, and anoxic conditions, which are often linked to major climatic and oceanographic shifts. mdpi.com Therefore, cerium within the sulfate mineral record offers a window into past geochemical cycles and the evolution of paleoclimates.
Analysis of Cerium Incorporation into Natural Sulfates
Extraterrestrial Material Analysis and Astrobiological Contexts
The study of sulfates is central to understanding the geological history of Mars and its potential past habitability. azolifesciences.comdiva-portal.org Sulfate minerals have been identified across the Martian surface and are interpreted as evidence for past aqueous activity, ranging from acidic fluids to brines. diva-portal.orgcambridge.org Cerium's role in these sulfates is a growing area of investigation.
On Mars, instruments aboard the Perseverance rover have detected luminescence signals that are consistent with the presence of cerium in sulfate-bearing rocks in Jezero crater. usra.edu The Scanning Habitable Environments with Raman and Luminescence for Organics and Chemicals (SHERLOC) instrument identified luminescence patterns similar to those from Ce³⁺-containing sulfates on Earth. usra.edu This suggests that cerium may be incorporated into Martian sulfate minerals.
These detections are of high astrobiological interest because the luminescence signature of Ce³⁺ can mimic fluorescence features produced by certain organic molecules, which are a primary target in the search for life. qut.edu.aumit.eduastrobiology.com Distinguishing between an inorganic source (like cerium in a mineral lattice) and a potential organic biosignature is a critical challenge for current and future Mars missions. mit.eduastrobiology.com
Analyses by the Planetary Instrument for X-ray Lithochemistry (PIXL), also on the Perseverance rover, have been used to assess the abundance of rare earth elements in Martian rocks. While no conclusive detections of cerium were made in the initial survey, the data established upper limits for its concentration. In sulfate-enriched materials analyzed on the Jezero crater floor, the cerium content is estimated to be below 450 ppm. qut.edu.auoregonstate.edu
The potential presence of cerium in Martian sulfates has significant implications. It could provide information on the geochemical conditions of early Mars, such as the role of groundwater in mobilizing elements and depositing sulfate minerals. usra.edu Understanding the formation of these cerium-bearing phases helps constrain the chemistry of past aqueous environments on Mars and, by extension, their potential to support life. usra.educambridge.org
Emerging Research Frontiers and Prospective Developments in Cerium Sulfate Science
Synergistic Research Across Disciplines
The versatility of cerium sulfate (B86663), particularly the Ce(IV) and Ce(III) redox couple, has spurred significant interdisciplinary research. Its application is expanding beyond traditional chemistry into environmental science and materials engineering, often through synergistic combinations with other compounds.
In environmental applications, cerium-based catalysts are at the forefront of developing advanced oxidation processes (AOPs) for water treatment. researchgate.net These catalysts, often derived from cerium sulfate, are effective in activating persulfate to generate sulfate radicals (SO₄•⁻), which are highly efficient in degrading persistent organic pollutants in wastewater. researchgate.netmagtech.com.cn The unique reversible redox reaction between Ce(III) and Ce(IV) enhances the breakdown of these pollutants by facilitating the release of oxygen and creating oxygen vacancies in the catalyst structure. researchgate.net This approach represents a cleaner and more efficient method for water purification compared to traditional techniques. researchgate.net
Another area of synergistic research is in corrosion protection. Studies have shown a significant synergistic effect when this compound is combined with organic compounds like melamine (B1676169) to inhibit the corrosion of aluminum alloys. rsc.org The combination of ceric sulfate and melamine was found to be significantly more effective in preventing corrosion in a sodium chloride solution than either substance used alone. rsc.org This opens up new possibilities for developing novel, highly effective corrosion inhibitors for various metals and alloys. rsc.org
The table below summarizes key findings in synergistic research involving this compound.
| Research Area | Synergistic Partner | Application | Key Finding | Reference |
| Environmental Remediation | Persulfate | Advanced Oxidation Processes (AOPs) for wastewater treatment | The Ce(III)/Ce(IV) redox couple effectively activates persulfate to generate sulfate radicals for degrading organic pollutants. | researchgate.netmagtech.com.cn |
| Corrosion Science | Melamine | Corrosion inhibition for AA2024 aluminum alloy | A significant synergistic effect enhances corrosion protection in saline environments. | rsc.org |
| Organic Synthesis | Sodium bromate (B103136) | Selective oxidation of alcohols | Cerium(IV) sulfate catalyzes the oxidation of secondary alcohols to ketones using sodium bromate as the primary oxidant. | sigmaaldrich.com |
Development of Novel this compound-Derived Functional Materials
This compound serves as a critical precursor and active component in the synthesis of a new generation of functional materials with tailored properties for specific applications.
One promising frontier is the creation of novel composite materials. For instance, researchers have developed cerium-Metal-Organic Framework/Graphene Oxide (Ce-MOF/GO) composites using a solvothermal method. eeer.org These composites demonstrate high efficiency in removing phosphate (B84403) from aqueous solutions, showcasing the potential of combining the porous structure of MOFs with the high surface area of graphene oxide, facilitated by a cerium-based framework. eeer.org Similarly, novel nanocomposites of zirconium oxide and crystalline cerium phosphate have been synthesized, where cerium(IV) from precursors like this compound acts as an oxidant to enable the in-situ polymerization of monomers like aniline (B41778) and indole, creating advanced conductive polymer composites. arpgweb.comsemanticscholar.org
In the field of optics and photonics, this compound is being incorporated into glass-ceramics. YAG (yttrium aluminum garnet) silicate (B1173343) glasses containing this compound have been synthesized and converted into glass-ceramics through heat treatment. researchgate.net These materials exhibit luminescence, with emissions in the blue and green-yellow regions of the spectrum, suggesting potential applications in the manufacturing of white light-emitting diodes (LEDs). researchgate.netaemree.com
Furthermore, hydrothermal synthesis methods have led to the creation of layered coordination polymers, such as [Ce(CH₃COO)(SO₄)(H₂O)₂]ₙ, by incorporating sulfate ions, revealing new structural possibilities for cerium-based materials. this compound is also a key ingredient in preparing cerium dioxide (CeO₂) fiber membranes and nanoparticles, which are used in catalysis and photocatalysis. sigmaaldrich.comfishersci.nofrontiersin.org
Refined Computational Models for Predicting Cerium Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is providing unprecedented insight into the electronic structure and reaction mechanisms of cerium compounds. These theoretical studies are crucial for understanding and predicting the reactivity of this compound and its derivatives, guiding the rational design of new catalysts and materials.
DFT calculations have been employed to investigate the reactions of cerium oxide clusters, which are often formed from this compound precursors. These studies explore size-dependent reactivity, for example, in the oxidation of carbon monoxide, and reveal that the distribution of spin density within the clusters governs their catalytic activity. acs.org Other DFT studies have examined the reaction of cerium suboxide clusters with water, showing that metal 5d electrons, rather than the 4f electrons, are key in facilitating the reduction of water to produce hydrogen. chemrxiv.org
Computational models are also used to characterize the bonding in cerium(IV) complexes. By combining spectroscopy and DFT, researchers have characterized the Ce-F bond in a cerium(IV) fluoride (B91410) complex as highly ionic. nih.gov Quantum theoretical studies have also provided detailed insights into the nature of cerium(IV)-carbon σ-bonds in various organometallic complexes, helping to explain their stability and reactivity. chinesechemsoc.org
In the context of this compound in solution, computational modeling helps to elucidate the structure of complex ions and their reaction pathways. For the well-known cerium(IV)-oxalate reaction in a sulfuric acid medium, quantitative models have been developed that combine experimental data with computational techniques. researchgate.netmedjrf.com These models identify different intermediate cerium(IV)-oxalate complexes and explicitly account for the formation of complexes with sulfate ions from the solution, providing a more accurate description of the reaction kinetics than previous models. researchgate.netmedjrf.com
Sustainable Synthesis and Application Strategies
In line with the principles of green chemistry, there is a growing focus on developing environmentally benign methods for both the synthesis of cerium-based materials and their application.
A significant area of research is the "green synthesis" of cerium nanoparticles. One innovative approach uses tomato fruit extract as a reducing and stabilizing agent to convert a this compound solution into cerium nanoparticles. wisdomlib.org This method avoids the use of toxic chemicals often employed in traditional nanoparticle synthesis, offering an eco-friendly and rapid production route. wisdomlib.org Another sustainable approach involves the one-pot hydrothermal synthesis of three-dimensional cerium sulfide/gum arabic carbon flower nanocomposites, using L-cysteine as a sulfur source, which is an environmentally friendly process for creating advanced materials for sensor applications. acs.org
Cerium(IV) sulfate itself is being increasingly utilized as a reusable and heterogeneous catalyst, which aligns with green chemistry goals by minimizing waste and avoiding the use of hazardous solvents. It has been demonstrated as a highly efficient and recoverable catalyst for one-pot, solvent-free organic syntheses, such as the production of polyhydroquinolines and 2,3-dihydroquinazolin-4(1H)-ones. ajchem-a.comresearchgate.netcjcatal.com The catalyst can be easily separated from the reaction mixture and reused multiple times without a significant loss of catalytic activity, making these synthetic routes more economical and environmentally friendly. researchgate.netcjcatal.com
The use of this compound as a precursor for catalysts in environmental applications, such as in automotive exhaust purification systems, further underscores its role in sustainable technology by helping to convert harmful pollutants into less harmful substances. aemree.com
Q & A
Q. How can researchers ensure reproducibility in cerium(IV) sulfate titration methods?
To enhance reproducibility, standardize reagent preparation by using high-purity cerium(IV) sulfate tetrahydrate (≥99.99%) and validate solution concentrations via gravimetric calibration . For redox titrations (e.g., iron(II) quantification), maintain strict control over reaction conditions (pH 0.5–1.0, sulfuric acid medium) to stabilize Ce⁴⁺ and minimize side reactions. Include internal standards (e.g., ammonium iron(II) sulfate) to verify titration accuracy .
Q. What factors influence the precipitation efficiency of cerium sulfate in aqueous systems?
Precipitation efficiency depends on pH and sulfate ion concentration. At pH 1.9, this compound forms a filterable crystalline precipitate, while pH >3 leads to colloidal cerium hydroxide, complicating filtration . Optimize sulfate levels using sodium bisulfate to avoid incomplete dissolution of precipitates during acidification. Systematic pH titration (1.5–2.5) and turbidity measurements are recommended for process optimization .
Q. How should researchers select this compound standards for spectroscopic calibration?
Use certified reference materials (CRMs) with documented purity (e.g., ammonium cerium(IV) sulfate dihydrate, 4N grade) to minimize spectral interference. For UV-Vis analysis, prepare standards in 0.1–1.0 M sulfuric acid to stabilize Ce⁴⁺ and prevent hydrolysis. Validate linearity across the expected concentration range (e.g., 0.05–5.0 mM) with R² >0.995 .
Advanced Research Questions
Q. How do analytical results vary when using cerium(IV) sulfate from different suppliers or purity grades?
Robustness testing reveals that reagent purity (e.g., 99% vs. 99.99%) impacts precision in iodometric titrations. An F-test comparison (F = 1.51 vs. critical F = 5.05) showed no significant variance between Vetec® and other high-purity reagents, but low-grade reagents may introduce bias in trace analysis. Always report supplier, lot number, and purity in methods .
Q. What methodologies resolve contradictions in reported this compound solubility data?
Discrepancies often arise from pH and counterion effects. For example, solubility increases in high-sulfate media due to complexation (e.g., [Ce(SO₄)₃]²⁻ formation). Address inconsistencies by replicating studies under identical conditions (ionic strength, temperature) and using ICP-OES for direct Ce quantification to avoid indirect method errors .
Q. How can researchers characterize this compound speciation in non-aqueous solvents?
Combine X-ray absorption spectroscopy (XAS) and Raman spectroscopy to probe Ce³⁺/Ce⁴⁺ ratios and sulfate coordination. For example, in acetonitrile, Ce⁴⁺ forms [Ce(SO₄)₃]²⁻ complexes with distinct Raman bands at 980 cm⁻¹ (symmetric S-O stretch). Pair with DFT calculations to validate spectral assignments .
Methodological Considerations
Q. What validation parameters are critical for this compound-based analytical methods?
Include:
Q. How to design experiments analyzing this compound’s redox behavior in complex matrices?
Use cyclic voltammetry (CV) with a Pt working electrode in 0.5 M H₂SO₄. Ce⁴⁺/Ce³⁺ redox couples exhibit distinct peaks at +1.4 V (oxidation) and +0.8 V (reduction). For biological matrices, employ differential pulse voltammetry (DPV) to enhance sensitivity against background currents .
Data Interpretation and Reporting
Q. How should researchers address conflicting XRD patterns for this compound hydrates?
Annotate diffraction peaks with both experimental and ICDD database values (e.g., PDF 00-032-0349 for Ce(SO₄)₂·4H₂O). If discrepancies persist, conduct thermogravimetric analysis (TGA) to confirm hydration states (e.g., 12% weight loss at 110°C for tetrahydrate) .
Q. What statistical approaches are appropriate for comparing this compound catalytic activity across studies?
Apply ANOVA with post-hoc Tukey tests to assess activity differences (e.g., CeSO₄ vs. other catalysts). Normalize rates by surface area (BET measurements) and report turnover frequencies (TOF) to account for morphological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
